Product packaging for Isofezolac(Cat. No.:CAS No. 50270-33-2)

Isofezolac

Cat. No.: B1209515
CAS No.: 50270-33-2
M. Wt: 354.4 g/mol
InChI Key: LZRDDINFIHUVCX-UHFFFAOYSA-N
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Description

Isofezolac is a member of pyrazoles and a ring assembly.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18N2O2 B1209515 Isofezolac CAS No. 50270-33-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50270-33-2

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2,4,5-triphenylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27)

InChI Key

LZRDDINFIHUVCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O

melting_point

200.0 °C

Other CAS No.

50270-33-2

Synonyms

isofezolac
LM 22102
LM-22102

Origin of Product

United States

Foundational & Exploratory

Isofezolac: A Technical Overview of its Discovery and Preclinical History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofezolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds. It was developed for its potential anti-inflammatory, analgesic, and antipyretic properties. Like other NSAIDs, its primary mechanism of action is the inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of the available information regarding the discovery, mechanism of action, and preclinical evaluation of this compound.

Discovery and History

This compound, chemically known as 1,3,4-Triphenyl-1H-pyrazole-5-acetic acid, was first described in the 1970s. The initial synthesis and patenting of the compound were carried out by C. Gueremy and C. Renault and assigned to the Société Générale de Recherches et d'Applications Scientifiques. The key patents associated with its preparation are German patent DE 2312256 (published in 1973) and United States patent US 3984431 (granted in 1976). The compound was also identified by the code LM-22102 and later known by the trademark Sofenac.

The primary pharmacological investigation of this compound was published in 1979 by J. Mizoule and colleagues in the Archives Internationales de Pharmacodynamie et de Thérapie. This seminal paper established its profile as an NSAID with anti-inflammatory, analgesic, and antipyretic activities.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The therapeutic effects of this compound, like other NSAIDs, are attributed to its inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of this compound.

prostaglandin_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox substrate pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Thromboxanes (TXA₂) pgh2->prostaglandins converted by various synthases inflammation Inflammation Pain Fever prostaglandins->inflammation mediate This compound This compound This compound->cox inhibits

Figure 1: Prostaglandin Synthesis Pathway and Site of this compound Inhibition.

Chemical Synthesis

Preclinical Pharmacology

The preclinical evaluation of this compound, as described in the scientific literature, would have involved a battery of in vivo and in vitro tests to characterize its pharmacological profile. The following sections describe the likely experimental protocols used, based on standard methodologies for NSAID development.

Experimental Protocols

1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for assessing acute inflammation.

  • Objective: To determine the dose-dependent anti-inflammatory effect of this compound.

  • Methodology:

    • A group of rats is fasted overnight with free access to water.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • This compound, a vehicle control, and a positive control (e.g., indomethacin) are administered orally or intraperitoneally at various doses.

    • After a set period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically a 1% carrageenan solution, is made into the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated for each dose group relative to the vehicle control group.

    • The ED50 (the dose that produces 50% of the maximum inhibitory effect) can then be determined from the dose-response curve.

2. Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This test is used to evaluate the peripheral analgesic activity of a compound.

  • Objective: To assess the dose-dependent analgesic effect of this compound.

  • Methodology:

    • Mice are divided into groups and administered various doses of this compound, a vehicle control, or a positive control (e.g., aspirin) orally or intraperitoneally.

    • After a predetermined time (e.g., 30-60 minutes), a solution of acetic acid (typically 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

    • The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

    • The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control.

    • The ED50 for analgesic activity is determined from the resulting dose-response data.

3. Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rats

This model is commonly used to screen for the antipyretic effects of drugs.

  • Objective: To evaluate the dose-dependent antipyretic effect of this compound.

  • Methodology:

    • The basal rectal temperature of a group of rats is recorded.

    • Fever is induced by a subcutaneous injection of a suspension of Brewer's yeast (typically 15-20%).

    • Approximately 18-24 hours after the yeast injection, the rectal temperature is measured again to confirm the establishment of pyrexia.

    • Animals exhibiting a significant rise in temperature are selected and divided into groups.

    • Various doses of this compound, a vehicle control, or a positive control (e.g., paracetamol) are administered orally or intraperitoneally.

    • Rectal temperatures are recorded at regular intervals (e.g., 1, 2, and 3 hours) after drug administration.

    • The reduction in temperature is calculated for each dose group, and the ED50 for antipyretic activity can be determined.

4. In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the in vitro potency of this compound in inhibiting COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified COX-1 and COX-2 enzymes are incubated with arachidonic acid as the substrate in the presence of various concentrations of this compound.

    • The activity of the enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme-linked immunosorbent assay (ELISA).

    • The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2.

    • The ratio of IC50 (COX-2) / IC50 (COX-1) provides a selectivity index, indicating the drug's preference for inhibiting one isoform over the other.

Quantitative Data

Unfortunately, specific quantitative data for this compound, such as ED50 values from the preclinical models described above or IC50 values for COX inhibition, are not available in the readily accessible scientific literature. The original 1979 publication by Mizoule et al., which would be the primary source of this data, is not widely available in full-text format.

Clinical Development

A thorough search of clinical trial registries and the published literature did not yield any information on clinical trials conducted for this compound. It is possible that the compound did not progress to clinical development or that any such studies were not published or registered in publicly accessible databases.

Conclusion

This compound is a pyrazole-derived NSAID with a well-defined mechanism of action as a prostaglandin synthesis inhibitor. While its initial discovery and preclinical pharmacological profile were established in the 1970s, detailed quantitative data on its potency and efficacy, as well as information regarding its clinical development, are scarce in the public domain. The experimental protocols outlined in this guide represent the standard methods that would have been employed to characterize its anti-inflammatory, analgesic, and antipyretic properties. Further research to uncover the original patents and the full text of the primary pharmacological studies would be necessary to construct a more complete and quantitative technical profile of this compound.

In Vitro Mechanism of Action of Isofezolac: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isofezolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds. Its primary mechanism of action, like other NSAIDs, is the inhibition of prostaglandin synthesis. Prostaglandins are key lipid compounds involved in the inflammatory cascade, pain, and fever. By blocking their production, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects. This technical guide provides an in-depth look at the in vitro mechanism of action of this compound, based on the available scientific literature.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The central mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3] There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of prostaglandin production in inflammatory responses.[2]

By inhibiting COX enzymes, this compound blocks the synthesis of prostaglandins, thereby reducing the inflammatory response, alleviating pain, and lowering fever.[4]

Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by NSAIDs like this compound.

phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes prostacyclins Prostacyclins (PGI2) pgh2->prostacyclins inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_aggregation Platelet Aggregation thromboxanes->platelet_aggregation vasodilation Vasodilation prostacyclins->vasodilation This compound This compound (NSAID) This compound->cox Inhibition

Arachidonic Acid Cascade and NSAID Inhibition Point

Quantitative Data on In Vitro Activity

A comprehensive search of available scientific literature did not yield specific quantitative data for the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes. Therefore, the following table is presented as a template for such data, which remains to be populated by future research.

CompoundTarget EnzymeIC50 (nM)Assay MethodReference
This compoundCOX-1Data Not Available
This compoundCOX-2Data Not Available

Experimental Protocols

Detailed experimental protocols for in vitro studies specifically on this compound are not available in the reviewed literature. However, the following sections describe standard, generalized methodologies for assessing the in vitro mechanism of action of NSAIDs.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the concentration of an inhibitor (e.g., this compound) required to reduce the activity of purified COX-1 or COX-2 by 50% (IC50).

Objective: To quantify the inhibitory potency of this compound on COX-1 and COX-2.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric or fluorometric substrate for the peroxidase activity of COX.

  • Hematin (cofactor).

  • Tris-HCl buffer.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Microplate reader.

Workflow Diagram:

start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, this compound dilutions) start->prepare_reagents add_reagents Add Buffer, Hematin, and COX Enzyme to Microplate Wells prepare_reagents->add_reagents add_this compound Add this compound Dilutions to Test Wells add_reagents->add_this compound pre_incubate Pre-incubate at Room Temperature add_this compound->pre_incubate initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_signal Measure Signal (Colorimetric/Fluorometric) incubate->measure_signal calculate_ic50 Calculate % Inhibition and IC50 Values measure_signal->calculate_ic50 end End calculate_ic50->end

Generalized Workflow for In Vitro COX Inhibition Assay

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent.

  • In a 96-well microplate, add reaction buffer, hematin, and either COX-1 or COX-2 enzyme to each well.

  • Add the this compound dilutions to the test wells and solvent control to the control wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

  • Add a colorimetric or fluorometric substrate that reacts with the peroxidase component of the COX enzyme.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value.

Prostaglandin E2 (PGE2) Production Assay in Cultured Cells

This assay measures the ability of this compound to inhibit the production of PGE2 in a cellular context, typically in response to an inflammatory stimulus.

Objective: To assess the effect of this compound on prostaglandin synthesis in a whole-cell system.

Materials:

  • Cell line capable of producing prostaglandins (e.g., macrophages, fibroblasts).

  • Cell culture medium and supplements.

  • Inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • Test compound (this compound).

  • PGE2 ELISA kit.

Workflow Diagram:

start Start seed_cells Seed Cells in Culture Plates start->seed_cells incubate_cells Incubate to Allow Adherence seed_cells->incubate_cells pre_treat Pre-treat Cells with This compound Dilutions incubate_cells->pre_treat stimulate_cells Stimulate with Inflammatory Agent (e.g., LPS) pre_treat->stimulate_cells incubate_further Incubate for Prostaglandin Production stimulate_cells->incubate_further collect_supernatant Collect Cell Supernatant incubate_further->collect_supernatant perform_elisa Quantify PGE2 Levels using ELISA collect_supernatant->perform_elisa analyze_data Analyze Data and Determine Inhibitory Effect perform_elisa->analyze_data end End analyze_data->end

Generalized Workflow for Cellular PGE2 Production Assay

Procedure:

  • Seed the chosen cell line in multi-well culture plates and allow them to adhere and grow.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and subsequent PGE2 production.

  • Incubate the cells for a sufficient time to allow for PGE2 accumulation in the culture medium (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Determine the dose-dependent inhibitory effect of this compound on PGE2 production.

Conclusion

This compound is a non-steroidal anti-inflammatory drug whose therapeutic effects are attributed to its inhibition of prostaglandin synthesis through the blockade of cyclooxygenase enzymes. While this qualitative mechanism is well-understood within the context of its drug class, a detailed in vitro pharmacological profile with specific quantitative data on its interaction with COX-1 and COX-2 is not prominently available in contemporary scientific literature. The experimental protocols and diagrams provided in this guide represent standard methodologies used to characterize such compounds and serve as a framework for future in vitro studies on this compound. Further research is warranted to fully elucidate the specific in vitro potency and selectivity of this compound.

References

The Pharmacokinetic Profile of Isofezolac in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacokinetic profile of the non-steroidal anti-inflammatory drug (NSAID) isofezolac in animal models is exceedingly scarce. This document provides a summary of the limited available data for this compound and supplements it with a generalized overview of the principles and methodologies applied to the preclinical pharmacokinetic evaluation of NSAIDs. The experimental protocols and pathways described herein are based on common practices for this class of drugs and should not be assumed to be the specific methods used for this compound without further validation.

Introduction to this compound

This compound, chemically known as 1,3,4-Triphenyl-1H-pyrazole-5-acetic acid, is a non-steroidal anti-inflammatory drug. Like other NSAIDs, its therapeutic effects are attributed to the inhibition of prostaglandin synthesis. Despite its identification and initial investigation, detailed in vivo pharmacokinetic studies characterizing its absorption, distribution, metabolism, and excretion (ADME) in animal models are not widely published in scientific literature.

Available Pharmacokinetic and Toxicological Data for this compound

The publicly accessible data for this compound is limited to its plasma protein binding and acute toxicity in rodent models. This information is summarized in the table below.

ParameterSpeciesValueNotes
Plasma Protein Binding -~99%High degree of binding is expected to influence its distribution and clearance.
Acute Toxicity (LD50) Mouse215 mg/kgOral administration.
Rat13 mg/kgOral administration.

General Experimental Protocols for NSAID Pharmacokinetic Studies in Animal Models

The following sections outline typical methodologies employed in the preclinical assessment of NSAID pharmacokinetics. These protocols are standard in the field and are presumed to be relevant for a compound like this compound.

Animal Models

Commonly used animal models for pharmacokinetic studies of NSAIDs include:

  • Rodents: Mice and rats (e.g., Sprague-Dawley, Wistar) are frequently used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology.

  • Non-rodents: Dogs (e.g., Beagle) and non-human primates are often used in later-stage preclinical development to provide data more predictive of human pharmacokinetics.

Administration and Dosing
  • Routes of Administration: For determining fundamental pharmacokinetic parameters, intravenous (IV) administration is used to ensure 100% bioavailability. The intended clinical route, typically oral (PO), is also extensively studied.

  • Dose Formulation: The drug is typically formulated in a suitable vehicle (e.g., saline, polyethylene glycol, or a suspension) to ensure stability and facilitate administration.

  • Dose Selection: Doses are selected based on preliminary toxicity and efficacy studies. Multiple dose levels may be used to assess dose proportionality.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Blood is typically collected from the tail vein (rats/mice) or cephalic vein (dogs) into tubes containing an anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation.

  • Tissue Distribution: To assess tissue distribution, animals are euthanized at various time points, and organs of interest (e.g., liver, kidney, muscle, brain) are harvested.

  • Excreta Collection: Urine and feces are collected over a defined period using metabolic cages to determine the routes and extent of excretion.

Bioanalytical Method
  • Sample Preparation: Plasma, tissue homogenates, and extracts of excreta are processed to isolate the drug and its metabolites. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common bioanalytical method due to its high sensitivity and selectivity for quantifying drug and metabolite concentrations.

Pharmacokinetic Analysis

The concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters, including:

  • Absorption: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and bioavailability (F%).

  • Distribution: Apparent volume of distribution (Vd).

  • Metabolism & Excretion: Elimination half-life (t1/2), clearance (CL), and area under the plasma concentration-time curve (AUC).

Visualizing Preclinical Pharmacokinetic Workflows and Pathways

The following diagrams illustrate the generalized processes involved in the pharmacokinetic evaluation of an orally administered NSAID in an animal model.

ADME_Workflow cluster_animal_model Animal Model cluster_analysis Pharmacokinetic Analysis DrugAdmin Oral Drug Administration GI_Tract Gastrointestinal Tract DrugAdmin->GI_Tract Liberation Systemic_Circulation Systemic Circulation (Blood/Plasma) GI_Tract->Systemic_Circulation Absorption Tissues Tissues & Organs Systemic_Circulation->Tissues Distribution Metabolism Liver (Metabolism) Systemic_Circulation->Metabolism Excretion Kidney/Bile (Excretion) Systemic_Circulation->Excretion Sample_Collection Serial Blood, Tissue, & Excreta Sampling Systemic_Circulation->Sample_Collection Tissues->Systemic_Circulation Tissues->Sample_Collection Metabolism->Systemic_Circulation Metabolites Excretion->Sample_Collection Bioanalysis LC-MS/MS Quantification Sample_Collection->Bioanalysis PK_Modeling Pharmacokinetic Modeling & Simulation Bioanalysis->PK_Modeling ADME_Profile ADME Profile (Cmax, Tmax, AUC, t1/2, CL, Vd) PK_Modeling->ADME_Profile

Figure 1: Generalized workflow for determining the ADME profile of an oral drug in an animal model.

NSAID_Metabolism cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) Parent_Drug Parent NSAID (e.g., this compound) Hydroxylation Hydroxylation Parent_Drug->Hydroxylation CYP450 Enzymes Oxidation Oxidation Parent_Drug->Oxidation CYP450 Enzymes Dealkylation Dealkylation Parent_Drug->Dealkylation CYP450 Enzymes Glucuronidation Glucuronidation (UGT Enzymes) Hydroxylation->Glucuronidation Sulfation Sulfation (SULT Enzymes) Hydroxylation->Sulfation Oxidation->Glucuronidation Oxidation->Sulfation Dealkylation->Glucuronidation Dealkylation->Sulfation Excreted_Metabolites Polar, Water-Soluble Metabolites (Excreted in Urine/Bile) Glucuronidation->Excreted_Metabolites Sulfation->Excreted_Metabolites

Figure 2: Common metabolic pathways for non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

While specific pharmacokinetic data for this compound in animal models remains largely unavailable in the public domain, the established principles of preclinical ADME studies for NSAIDs provide a framework for understanding its likely in vivo behavior. The high plasma protein binding of this compound suggests that its distribution may be limited and that it could be subject to drug-drug interactions. The significant difference in acute toxicity between mice and rats highlights the importance of interspecies differences in drug metabolism and clearance. A comprehensive understanding of the pharmacokinetic profile of this compound would require dedicated in vivo studies following the general protocols outlined in this guide. For researchers and professionals in drug development, this document underscores the critical need for thorough pharmacokinetic characterization to bridge the gap between preclinical findings and potential clinical applications.

An In-depth Technical Guide to the Pharmacodynamics and Dose-Response of Mofezolac, a Selective COX-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isofezolac and Mofezolac: This technical guide focuses on Mofezolac. The initial request concerned this compound; however, publicly available, in-depth pharmacodynamic and clinical data for this compound is scarce. Mofezolac, a structurally related pyrazole derivative, is a well-characterized non-steroidal anti-inflammatory drug (NSAID) with a substantial body of research, allowing for a comprehensive analysis that aligns with the core requirements of this guide. This compound (CAS 50270-33-2) and Mofezolac (CAS 78967-07-4) are distinct chemical entities.

Executive Summary

Mofezolac is a potent and highly selective, reversible inhibitor of cyclooxygenase-1 (COX-1). Its mechanism of action underpins its analgesic and anti-inflammatory properties. This document provides a comprehensive overview of the pharmacodynamics and dose-response relationship of Mofezolac, intended for researchers, scientists, and drug development professionals. Quantitative data from preclinical and clinical studies are presented, alongside detailed experimental methodologies and visual representations of key pathways and workflows.

Pharmacodynamics of Mofezolac

The primary mechanism of action of Mofezolac is the selective inhibition of the COX-1 enzyme, which plays a crucial role in the synthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1] The cyclooxygenase enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is induced during inflammation.[1] Mofezolac's high selectivity for COX-1 distinguishes it from many other NSAIDs.

Cyclooxygenase (COX) Inhibition Profile

Mofezolac demonstrates a strong preferential inhibition of COX-1 over COX-2. This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values.

EnzymeIC50 (nM)Selectivity Index (COX-2 IC50 / COX-1 IC50)Reference
COX-11.44> 300[3]
COX-2447[3]
Signaling Pathway

Mofezolac exerts its effects by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Mofezolac Mofezolac Mofezolac->COX1 Inhibition Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Figure 1: Mofezolac's inhibitory action on the COX-1 pathway.

Dose-Response Relationship

The dose of Mofezolac administered is directly related to its therapeutic effects and potential side effects.

Preclinical Analgesic Efficacy

In animal models, Mofezolac has demonstrated potent analgesic effects. A study in mice showed a dose-dependent suppression of writhing induced by phenyl-p-benzoquinone.[3][4]

Animal ModelEndpointMofezolac Dose (mg/kg, oral)EffectReference
Mice (Phenylquinone-induced writhing)Suppression of writhing1 - 30Dose-dependent suppression[3]
Clinical Dosage and Administration

In clinical practice in Japan, Mofezolac (marketed as Disopain) is prescribed for various painful and inflammatory conditions.[1]

IndicationTypical Adult DoseFrequencyReference
Arthritis, Musculoskeletal Pain, Postoperative Pain100 - 200 mgTwo to three times a day[1]
Safety and Tolerability

Preclinical Toxicology:

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
Mice (male)Oral1528[5]
Mice (female)Oral1740[5]
Rats (male)Oral920[5]
Rats (female)Oral887[5]

Clinical Side Effects: Common side effects are primarily gastrointestinal and include nausea, indigestion, and abdominal pain.[1] While Mofezolac has a lower risk of gastrointestinal side effects compared to non-selective NSAIDs, these can still occur, especially with long-term use or at higher doses.[1]

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol outlines a method for determining the IC50 of a compound against COX-1 and COX-2.

cluster_prep Preparation cluster_assay Assay Procedure cluster_measure Measurement & Analysis Prep_Inhibitor 1. Prepare test inhibitor (Mofezolac) and control solutions (e.g., in DMSO). Prep_Enzyme 2. Reconstitute COX-1/COX-2 enzymes and keep on ice. Prep_Reagents 3. Prepare reaction buffer, cofactor, and arachidonic acid solutions. Add_Inhibitor 4. Add inhibitor/control to wells of a 96-well plate. Add_Enzyme 5. Add COX-1 or COX-2 enzyme to the wells. Incubate_1 6. Pre-incubate to allow inhibitor-enzyme binding. Add_Substrate 7. Initiate reaction by adding arachidonic acid and a fluorometric probe. Measure 8. Measure fluorescence kinetically (Ex/Em = 535/587 nm). Calculate 9. Calculate the rate of reaction for each concentration. IC50 10. Plot percent inhibition vs. inhibitor concentration to determine IC50.

Figure 2: Workflow for a fluorometric COX inhibition assay.

Detailed Steps:

  • Preparation of Reagents:

    • Prepare a stock solution of Mofezolac in DMSO.

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes in an appropriate buffer and store on ice.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a cofactor solution (containing hematin and epinephrine), and a solution of the substrate, arachidonic acid.

  • Assay Execution:

    • In a 96-well plate, add the reaction buffer and cofactor solution to each well.

    • Add various concentrations of Mofezolac or control vehicle to the wells.

    • Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and a fluorometric probe.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence in a kinetic mode using a plate reader.

    • The rate of the reaction is determined from the linear portion of the fluorescence curve.

    • Calculate the percentage of inhibition for each Mofezolac concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Mofezolac concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][6]

X-ray Crystallography of Mofezolac-COX-1 Complex

This protocol provides a general workflow for determining the crystal structure of a protein-ligand complex.

cluster_prep Protein & Complex Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination & Refinement Purify_Protein 1. Express and purify COX-1 enzyme. Form_Complex 2. Incubate purified COX-1 with Mofezolac to form a complex. Cryst_Screen 3. Screen for crystallization conditions (e.g., vapor diffusion). Optimize_Crystals 4. Optimize conditions to grow diffraction-quality crystals. Collect_Data 5. Collect X-ray diffraction data (using a synchrotron source). Process_Data 6. Process diffraction data to obtain electron density map. Build_Model 7. Build an atomic model of the protein-ligand complex. Refine_Model 8. Refine the model against the experimental data.

Figure 3: General workflow for X-ray crystallography of a protein-ligand complex.

Detailed Steps:

  • Protein Expression and Purification: Express recombinant COX-1 (e.g., ovine or human) in a suitable expression system (e.g., insect cells) and purify to homogeneity using chromatographic techniques.

  • Complex Formation and Crystallization:

    • Incubate the purified COX-1 with an excess of Mofezolac.

    • Screen for crystallization conditions using methods such as sitting-drop or hanging-drop vapor diffusion with various precipitants, buffers, and salts.

    • Optimize the conditions that yield crystals to obtain larger, well-ordered crystals suitable for X-ray diffraction.

  • Data Collection and Processing:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron radiation source.

    • Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement:

    • Solve the phase problem using molecular replacement with a known COX-1 structure as a search model.

    • Build an atomic model of the COX-1-Mofezolac complex into the resulting electron density map.

    • Refine the model against the diffraction data to improve its agreement with the experimental observations and to achieve a final, validated structure.[3][7][8]

Conclusion

Mofezolac is a potent and selective inhibitor of COX-1 with demonstrated analgesic and anti-inflammatory effects. Its pharmacodynamic profile, characterized by a high affinity for COX-1, provides the basis for its therapeutic utility. While detailed dose-ranging studies in the public domain are limited, its established clinical use in Japan provides guidance on effective and generally well-tolerated dosages. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of Mofezolac and other selective COX inhibitors.

References

An In-depth Technical Guide to the Solubility and Stability of Isofezolac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of isofezolac, a non-steroidal anti-inflammatory drug (NSAID). While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for the characterization of this active pharmaceutical ingredient (API). The guide adheres to the principles set forth by the International Council for Harmonisation (ICH) guidelines for stability testing.

This compound: A Brief Overview

This compound is a non-steroidal anti-inflammatory drug that acts as a prostaglandin-synthetase inhibitor, exhibiting anti-inflammatory and antipyretic properties. A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.

Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability. Solubility studies are essential to identify suitable solvents for formulation, manufacturing, and analytical testing. While one source indicates a solubility of 10 mM in DMSO, a comprehensive solubility profile in various pharmaceutically relevant solvents is necessary.

A standard method for determining the equilibrium solubility of this compound involves the shake-flask method.

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, and various buffers of physiological pH).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.

The following table illustrates how the solubility data for this compound should be presented.

SolventTemperature (°C)Solubility (mg/mL)
Water25Data to be determined
Water37Data to be determined
0.1 N HCl (pH 1.2)37Data to be determined
Acetate Buffer (pH 4.5)37Data to be determined
Phosphate Buffer (pH 6.8)37Data to be determined
Phosphate Buffer (pH 7.4)37Data to be determined
Ethanol25Data to be determined
Methanol25Data to be determined
Acetone25Data to be determined
Acetonitrile25Data to be determined
Dimethyl Sulfoxide (DMSO)25~3.54 (10 mM)[1]

Stability Profile of this compound

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Forced degradation studies for this compound should be conducted under various stress conditions as recommended by ICH guidelines.

3.1.1. Hydrolytic Degradation

  • Acidic Conditions: this compound is dissolved in 0.1 N HCl and refluxed or kept at a controlled temperature (e.g., 60°C) for a specified duration.

  • Alkaline Conditions: this compound is dissolved in 0.1 N NaOH and kept at room temperature or a controlled elevated temperature.

  • Neutral Conditions: this compound is dissolved in water and refluxed or heated.

  • Sample Analysis: Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

3.1.2. Oxidative Degradation

  • Procedure: this compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or a controlled elevated temperature.

  • Sample Analysis: Samples are analyzed at different time intervals to assess the extent of degradation.

3.1.3. Photolytic Degradation

  • Procedure: Solid this compound and its solution are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample is kept under the same conditions to exclude the effects of temperature.

  • Sample Analysis: The exposed and control samples are analyzed to determine the extent of photodegradation.

3.1.4. Thermal Degradation

  • Procedure: Solid this compound is exposed to dry heat at a high temperature (e.g., 60-80°C) for a defined period.

  • Sample Analysis: The sample is analyzed for degradation products.

The results of the forced degradation studies should be summarized in a table as shown below.

Stress ConditionTimeThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (RRT)
0.1 N HCl (60°C)24hData to be determinedData to be determinedData to be determined
0.1 N NaOH (RT)24hData to be determinedData to be determinedData to be determined
Water (60°C)24hData to be determinedData to be determinedData to be determined
3% H₂O₂ (RT)24hData to be determinedData to be determinedData to be determined
Photolytic (Solid)-Data to be determinedData to be determinedData to be determined
Thermal (80°C)48hData to be determinedData to be determinedData to be determined

*RRT: Relative Retention Time

Visualization of Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for solubility and stability testing, and a hypothetical degradation pathway for this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess this compound prep2 Add to vials with various solvents prep1->prep2 equil1 Seal and agitate at constant temperature prep2->equil1 equil2 Allow to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 result Solubility Data (mg/mL) analysis2->result

Caption: Experimental workflow for determining the solubility of this compound.

Stability_Workflow cluster_stress Forced Degradation Conditions cluster_outcomes Outcomes start This compound (API/Formulation) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (Light Exposure) start->photolysis thermal Thermal (Dry Heat) start->thermal analysis Analysis by Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathway Degradation Pathway Elucidation analysis->pathway method Validation of Analytical Method analysis->method stability Intrinsic Stability Profile analysis->stability

Caption: Workflow for forced degradation stability testing of this compound.

Degradation_Pathway This compound This compound dp1 Degradation Product 1 (e.g., Hydrolytic Product) This compound->dp1  Hydrolysis (Acid/Base) dp2 Degradation Product 2 (e.g., Oxidative Product) This compound->dp2  Oxidation (H₂O₂) dp3 Degradation Product 3 (e.g., Photolytic Product) This compound->dp3  Photolysis (UV/Vis) fragments Further Degradation Fragments dp1->fragments dp2->fragments dp3->fragments

Caption: Hypothetical degradation pathway of this compound under stress conditions.

Conclusion

This technical guide outlines the essential studies required to characterize the solubility and stability of this compound. While comprehensive public data on this compound is limited, the experimental protocols and data presentation formats described herein provide a robust framework for researchers and drug development professionals. The successful execution of these studies is fundamental to the development of a stable, safe, and effective pharmaceutical product containing this compound.

References

Isofezolac molecular formula C23H18N2O2 characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Isofezolac (C23H18N2O2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on this compound. Detailed experimental protocols from primary literature and specific data regarding its cyclooxygenase (COX) isoform selectivity were not available in the sources accessed. The experimental workflows provided are based on general chemical principles for related compounds and should be considered illustrative.

Executive Summary

This compound is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C23H18N2O2.[1][2][3][4] As a derivative of acetic acid, it belongs to the pyrazole class of compounds.[2] this compound exhibits anti-inflammatory, analgesic, and antipyretic properties.[2][4][5] Its mechanism of action is attributed to the inhibition of prostaglandin synthetase, also known as cyclooxygenase (COX), which is a key enzyme in the inflammatory cascade.[1][2][5] This guide provides a comprehensive overview of its known chemical, physical, and pharmacological characteristics.

Core Molecular and Physicochemical Characteristics

This compound is a complex organic molecule with a triphenyl-substituted pyrazole core structure. Its fundamental properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C23H18N2O2[1][2][3][4]
IUPAC Name 2-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetic acid[1][2][4]
Synonyms 1,3,4-Triphenylpyrazole-5-acetic acid, LM 22102, Sofenac[1][2][4][6]
CAS Number 50270-33-2[1][2][4]
Molecular Weight 354.41 g/mol [1]
Exact Mass 354.1368 Da[1]
Elemental Analysis C: 77.95%, H: 5.12%, N: 7.90%, O: 9.03%[1][4]
Physical Appearance Crystals (from acetonitrile)[4]
Melting Point 200 °C[4][7]
Predicted pKa 3.84 ± 0.10[7]
Predicted Boiling Point 542.8 ± 50.0 °C[7]

Pharmacological Profile

Mechanism of Action

Like other NSAIDs, this compound's therapeutic effects are derived from its ability to inhibit the cyclooxygenase (COX) enzymes.[1][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8][9] By blocking this pathway, this compound reduces the production of PGs, thereby alleviating inflammatory symptoms.

The specific selectivity of this compound for the two main COX isoforms, COX-1 (constitutively expressed and involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation), is not well-documented in available literature.[4][10] This selectivity profile is a critical determinant of an NSAID's efficacy and side-effect profile, particularly concerning gastrointestinal toxicity.[11]

cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible by Inflammation) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 GastricProtection Gastric Mucosa Protection Platelet Aggregation COX1->GastricProtection maintains COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation Pain Fever Prostaglandins->Inflammation This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits InflammatoryStimuli Inflammatory Stimuli PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 activates PLA2->ArachidonicAcid releases

Figure 1: General mechanism of action for non-selective NSAIDs like this compound.

Pharmacokinetics and Toxicology

Limited pharmacokinetic data is available. This compound is known to be highly protein-bound (approximately 99%).[2] Toxicological data from animal studies are presented below.

ParameterSpeciesRouteValueCitation(s)
LD50 (Lethal Dose, 50%)MouseOral215 mg/kg[2][4]
LD50 (Lethal Dose, 50%)RatOral13 mg/kg[2][4]
Protein Binding Human (presumed)-~99%[2]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not fully available in the public domain. The following sections outline general methodologies based on the synthesis of related pyrazole compounds and standard analytical techniques for NSAIDs.

Illustrative Synthesis Workflow

The synthesis of 1,3,4-triphenylpyrazole-5-acetic acid likely involves a multi-step process starting from appropriate precursors. A plausible, though unconfirmed, pathway could involve the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by functional group manipulations to introduce the acetic acid moiety. The original preparation is cited in patents DE 2312256 and US 3984431.[4]

cluster_synthesis Illustrative Synthesis of a Triphenylpyrazole Acetic Acid Derivative start Start: Diphenyl-1,3-dione & Phenylhydrazine step1 Step 1: Condensation Reaction (e.g., in Acetic Acid) start->step1 intermediate1 Intermediate: Triphenylpyrazole Core step1->intermediate1 step2 Step 2: Functionalization (e.g., Vilsmeier-Haack Reaction) intermediate1->step2 intermediate2 Intermediate: Pyrazolyl-carboxaldehyde step2->intermediate2 step3 Step 3: Chain Elongation (e.g., Wittig or similar reaction) intermediate2->step3 intermediate3 Intermediate: Pyrazolyl-acrylonitrile or ester step3->intermediate3 step4 Step 4: Hydrolysis intermediate3->step4 end_product Final Product: 1,3,4-Triphenylpyrazole-5-acetic acid (this compound) step4->end_product

Figure 2: A logical workflow for the synthesis of a pyrazole acetic acid derivative.

General Protocol for HPLC Analysis in Biological Fluids

While the specific method by Bannier et al. (1982) is not detailed here, a general approach for quantifying an NSAID like this compound in plasma would involve the following steps. This protocol is illustrative and would require optimization.

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 1 mL of plasma, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >3000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be 60:40 Acetonitrile:Buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • A calibration curve would be generated using standards of known this compound concentrations in a blank matrix (e.g., drug-free plasma).

    • The concentration in unknown samples is determined by comparing the peak area to the calibration curve.

Conclusion

This compound is a pyrazole-derived NSAID with established anti-inflammatory, analgesic, and antipyretic properties stemming from its inhibition of prostaglandin synthesis. While its core physicochemical characteristics are defined, a modern understanding of its pharmacology is limited by the lack of publicly available data on its COX-1/COX-2 selectivity. The provided synthesis and analytical workflows are based on general principles and serve as a guide for further research and development efforts. Future investigations should focus on elucidating its specific COX isoform inhibitory profile and validating robust synthesis and analytical methodologies to fully characterize this compound for potential therapeutic applications.

References

A Technical Guide to the Prostaglandin Synthetase Inhibition Pathway of Isofezolac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for Isofezolac, a non-steroidal anti-inflammatory drug (NSAID). It focuses on its interaction with the prostaglandin synthetase pathway, detailing the biochemical cascade, quantitative inhibition data, and relevant experimental methodologies.

The Prostaglandin Synthesis Pathway

Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation, pain, and fever.[1] Their synthesis is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane's phospholipids. The key enzymes in this pathway are the prostaglandin H synthases, more commonly known as cyclooxygenases (COX).[2]

There are two primary isoforms of this enzyme:

  • COX-1 : This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain homeostasis, such as protecting the gastric mucosa and supporting renal blood flow.[1][3]

  • COX-2 : This isoform is typically absent or present at low levels in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[1][3]

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[4] PGH2 is then rapidly converted into various biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), by specific isomerases and synthases.[4][5]

Prostaglandin_Pathway PL Membrane Phospholipids AA Arachidonic Acid PL->AA  Phospholipase A2 COX COX-1 & COX-2 (Prostaglandin Synthetase) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxane, etc.) PGH2->Prostanoids  Isomerases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation

Fig. 1: The general prostaglandin synthesis pathway.

Mechanism of Action: this compound as a COX Inhibitor

This compound, also known as Mofezolac, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase enzymes.[3][6] By blocking the active site of COX enzymes, this compound prevents the conversion of arachidonic acid into PGH2, thereby reducing the production of downstream pro-inflammatory prostaglandins.[3]

Pharmacological studies indicate that Mofezolac is a potent inhibitor of prostaglandin biosynthesis.[6] Notably, research suggests that Mofezolac demonstrates a high degree of selectivity for the COX-1 isoform over the COX-2 isoform.[7][8] This potent inhibitory activity against COX-1 is believed to be closely related to its strong analgesic effects observed in certain acute pain models.[7] In models of neuroinflammation, highly selective COX-1 inhibitors like Mofezolac have been shown to reduce the expression of COX-1 in activated microglial cells, leading to a decrease in prostaglandin E2 (PGE2) release and a downregulation of NF-kB activation.[8]

Inhibition_Pathway AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Synthesis PGH2_2 Prostaglandin H2 COX2->PGH2_2 Synthesis This compound This compound (Mofezolac) This compound->COX1 Potent Inhibition This compound->COX2 Weak Inhibition

Fig. 2: this compound's preferential inhibition of COX-1.

Quantitative Data: Comparative COX Inhibition

The following table summarizes the IC50 values for several common NSAIDs to provide a comparative context for COX selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference(s)
This compound (Mofezolac) PotentWeak< 1 (Highly COX-1 Selective)[7],[8]
Indomethacin 0.00900.310.029[9],[10]
Ibuprofen 12800.15[9],[10]
Diclofenac 0.0760.0262.9[9],[10]
Meloxicam 376.16.1[9],[10]
Celecoxib 826.812[9],[10]
Rofecoxib > 10025> 4.0[10]

Note: The COX-1/COX-2 ratio indicates selectivity. A ratio < 1 suggests COX-1 selectivity, while a ratio > 1 suggests COX-2 selectivity.

Experimental Protocols: In Vitro COX Inhibition Assay

Several methods exist for evaluating the in vitro activity of COX inhibitors.[11][12] A common approach is a whole-cell assay, which provides a more physiologically relevant environment than purified enzyme assays. The following is a representative protocol using human monocytic cells for COX-2 activity and a cell line with constitutive COX-1 expression.[10][13]

Objective: To determine the IC50 values of a test compound (e.g., this compound) for COX-1 and COX-2 enzymes in a whole-cell model.

Materials:

  • Human monocytic cell line (e.g., Mono Mac 6) for COX-2.[13]

  • Human cell line with constitutive COX-1 expression (e.g., HEL cells).[13]

  • Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), antibiotics.

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Test compound (this compound) and reference NSAIDs.

  • Arachidonic acid (substrate).

  • Prostaglandin E2 (PGE2) ELISA kit.

  • Lysis buffer, phosphate-buffered saline (PBS).

Methodology:

  • Cell Culture and COX Induction:

    • For COX-2: Culture human monocytic cells to the desired density. Induce COX-2 expression by incubating the cells with LPS (e.g., 10 µg/mL) for 20-24 hours.[10]

    • For COX-1: Culture the COX-1 expressing cell line (e.g., HEL cells) to the desired density. These cells constitutively express COX-1 without stimulation.[13]

  • Inhibitor Incubation:

    • Wash the cells with PBS and resuspend in a serum-free medium.

    • Aliquot the cell suspensions into a 96-well plate.

    • Add varying concentrations of the test compound (this compound) or reference inhibitors to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

    • Pre-incubate the cells with the inhibitors for a defined period (e.g., 30-60 minutes) at 37°C.

  • Initiation of Prostaglandin Synthesis:

    • Add arachidonic acid (e.g., 10-30 µM) to all wells to initiate the enzymatic reaction.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Quantification of Prostaglandin Production:

    • Terminate the reaction by centrifuging the plate and collecting the supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PGE2 production) using non-linear regression analysis.

Experimental_Workflow cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay Culture1 Culture COX-1 Expressing Cells (e.g., HEL) Incubate Aliquot cells & add varying concentrations of this compound Culture1->Incubate Culture2 Culture Monocytic Cells (e.g., Mono Mac 6) Induce Induce COX-2 with LPS Culture2->Induce Induce->Incubate Add_AA Add Arachidonic Acid (Substrate) Incubate->Add_AA Measure Measure PGE2 production (ELISA) Add_AA->Measure Analyze Calculate % Inhibition & Determine IC50 Value Measure->Analyze

References

Methodological & Application

Application Notes and Protocols for Isofezolac Administration in Rodent Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Isofezolac (also known as Mofezolac) in rodent models of inflammation. This document includes details on the mechanism of action, established administration protocols from various studies, and standardized protocols for common inflammation models. Quantitative data from the available literature is summarized for easy reference.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Mechanism of Action

This compound's anti-inflammatory and analgesic effects are attributed to its inhibition of COX enzymes.[1] The in vitro inhibitory activity of Mofezolac against ovine cyclooxygenase (COX)-1 is more potent than many other NSAIDs, while its activity against COX-2 is relatively weak.[2] This preferential inhibition of COX-1 is a key characteristic of its pharmacological profile. The suppression of prostaglandin biosynthesis by this compound is considered the primary mechanism for its therapeutic effects.[1]

Signaling Pathway of this compound Action

Isofezolac_Mechanism_of_Action Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever This compound This compound (Mofezolac) This compound->COX1_COX2 Inhibition (Preferentially COX-1)

Caption: Mechanism of action of this compound in the arachidonic acid pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound (Mofezolac) from rodent studies.

Table 1: Acute Toxicity of this compound (LD50)
SpeciesRoute of AdministrationSexLD50 (mg/kg)
Mouse Oral (p.o.)Male1528
Female1740
Intraperitoneal (i.p.)Male275
Female321
Subcutaneous (s.c.)Male612
Female545
Rat Oral (p.o.)Male920
Female887
Intraperitoneal (i.p.)Male378
Female342
Subcutaneous (s.c.)Male572
Female510
Data sourced from an acute toxicity study of Mofezolac (N-22) in mice and rats.[3]
Table 2: In Vivo Administration Doses of this compound in Rodent Models
SpeciesModelRoute of AdministrationVehicleDose(s)Reference
Mouse Neuroinflammation (LPS-induced)Intraperitoneal (i.p.)40% DMSO in 0.1 M phosphate buffer, pH 7.46 mg/kgHighly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State...[4][5]
Rat Intestinal CarcinogenesisOral (in diet)Not specified600 ppm, 1200 ppmInhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis[6]
Mouse Intestinal CarcinogenesisOral (in diet)Not specified600 ppm, 1200 ppmInhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis[6]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds in acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Vehicle for this compound (e.g., 40% DMSO in 0.1 M phosphate buffer)

  • Plethysmometer or digital calipers

  • Syringes and needles

Protocol:

  • Animal Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: Fast animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Divide animals into groups (e.g., vehicle control, positive control like Indomethacin, and this compound treatment groups at various doses).

    • Administer this compound or vehicle intraperitoneally (e.g., 6 mg/kg) or orally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

      • Where ΔV is the change in paw volume.

Experimental Workflow:

Carrageenan_Paw_Edema_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Data Analysis Acclimatize Animal Acclimatization Fast Overnight Fasting Acclimatize->Fast Baseline Baseline Paw Volume Measurement Fast->Baseline Administer Administer this compound or Vehicle Baseline->Administer Induce Inject Carrageenan (0.1 mL, 1%) Administer->Induce Measure Measure Paw Volume (hourly for 5h) Induce->Measure Calculate Calculate Paw Volume Increase & % Inhibition Measure->Calculate

Caption: Workflow for the carrageenan-induced paw edema model.

Adjuvant-Induced Arthritis in Rats

This model is a well-established model of chronic inflammation that resembles human rheumatoid arthritis.

Materials:

  • Male Lewis or Wistar rats (150-200 g)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound

  • Vehicle for this compound

  • Digital calipers

  • Syringes and needles

Protocol:

  • Animal Acclimatization: As described in the previous protocol.

  • Induction of Arthritis:

    • On day 0, administer a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

  • Treatment Protocol:

    • Divide animals into groups.

    • Begin administration of this compound or vehicle on a prophylactic (from day 0) or therapeutic (e.g., from day 10, after the onset of secondary inflammation) schedule. Administration can be daily via oral or intraperitoneal routes.

  • Assessment of Arthritis:

    • Paw Volume/Thickness: Measure the volume or thickness of both hind paws at regular intervals (e.g., every other day) starting from day 0.

    • Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4), where 0 is normal and 4 is severe inflammation with ankylosis.

    • Body Weight: Monitor body weight regularly as a measure of systemic inflammation.

  • Termination and Further Analysis:

    • The experiment is typically terminated after 21-28 days.

    • At termination, blood samples can be collected for analysis of inflammatory markers (e.g., cytokines, C-reactive protein).

    • Joints can be collected for histological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.

Experimental Workflow:

Adjuvant_Arthritis_Workflow cluster_pre Pre-Induction cluster_induction Induction (Day 0) cluster_treatment Treatment & Monitoring (Day 0/10 to 28) cluster_post Termination & Analysis (Day 28) Acclimatize_AIA Animal Acclimatization Induce_AIA Inject Complete Freund's Adjuvant (CFA) Acclimatize_AIA->Induce_AIA Administer_AIA Daily Administration of This compound or Vehicle Induce_AIA->Administer_AIA Monitor Monitor Paw Volume, Arthritis Score, Body Weight Administer_AIA->Monitor Monitor->Administer_AIA Terminate Euthanasia & Sample Collection (Blood, Joints) Monitor->Terminate Analyze Histology & Biomarker Analysis Terminate->Analyze

Caption: Workflow for the adjuvant-induced arthritis model.

Conclusion

This compound is a potent NSAID with a primary mechanism of action involving the preferential inhibition of COX-1. While quantitative data on its efficacy in the widely used carrageenan-induced paw edema and adjuvant-induced arthritis models is limited in the available literature, the provided protocols offer a standardized framework for its evaluation. The toxicity and administration data from other in vivo rodent models can be used to guide dose selection for these inflammation models. Further research is warranted to fully characterize the anti-inflammatory profile of this compound in these standard preclinical models.

References

Application Notes: In Vitro Cyclooxygenase (COX) Enzyme Assay Using Isofezolac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting an in vitro cyclooxygenase (COX) enzyme assay using Isofezolac. Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway of prostanoids, which are critical mediators of inflammation. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and is primarily associated with inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.

This compound is a non-steroidal anti-inflammatory drug and a derivative of Mofezolac. Mofezolac is recognized as a potent and highly selective inhibitor of COX-1. These application notes will detail the procedures for evaluating the inhibitory activity of this compound against both COX-1 and COX-2 enzymes in an in vitro setting.

Principle of the Assay

The in vitro COX enzyme assay is designed to measure the enzymatic activity of COX-1 and COX-2 and to determine the inhibitory potential of a test compound, such as this compound. The assay typically measures the peroxidase activity of the COX enzyme. In this reaction, the COX enzyme converts a substrate, such as arachidonic acid, into prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to prostaglandin H2 (PGH2). The activity of the enzyme can be quantified by monitoring the consumption of a co-substrate or the formation of a product, often through colorimetric or fluorometric detection methods. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in the presence of the compound.

Quantitative Data Summary

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-2 IC50 / COX-1 IC50)Reference
Mofezolac0.0079 µM>50 µM>6300[1]

Note: The Selectivity Index (SI) is a ratio used to indicate the selectivity of a compound for inhibiting one enzyme isoform over another. A higher SI value for COX-2/COX-1 indicates greater selectivity for COX-1.

Experimental Protocols

The following are detailed protocols for performing an in vitro COX enzyme inhibition assay using a colorimetric method. This method is widely used and provides reliable and quantifiable results.

Materials and Reagents
  • Purified ovine or human COX-1 enzyme

  • Purified human or murine COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590-620 nm)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Buffer, Enzymes, Substrates) compound_prep Prepare this compound Dilutions plate_prep Prepare 96-Well Plate Layout (Controls, Test Wells) add_reagents Add Reaction Buffer, Heme, and Enzyme (COX-1 or COX-2) to Wells plate_prep->add_reagents add_inhibitor Add this compound or Vehicle (DMSO) to Appropriate Wells add_reagents->add_inhibitor pre_incubation Pre-incubate at Room Temperature add_inhibitor->pre_incubation add_substrate Initiate Reaction by Adding Arachidonic Acid & Colorimetric Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_absorbance Measure Absorbance using a Microplate Reader incubation->read_absorbance data_analysis Calculate Percent Inhibition and Determine IC50 Value read_absorbance->data_analysis

Caption: Experimental workflow for the in vitro COX inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare the reaction buffer (100 mM Tris-HCl, pH 8.0).

    • Reconstitute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration. Keep the enzymes on ice.

    • Prepare a stock solution of Heme in a suitable solvent.

    • Prepare a stock solution of Arachidonic Acid in ethanol.

    • Prepare the colorimetric substrate solution (e.g., TMPD) in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO and create a series of dilutions to be tested.

  • Assay Procedure:

    • To each well of a 96-well plate, add the following in the specified order:

      • 150 µL of Reaction Buffer

      • 10 µL of Heme solution

      • 10 µL of either COX-1 or COX-2 enzyme solution. For background wells, add 10 µL of reaction buffer instead of the enzyme.

    • Add 10 µL of the diluted this compound solution to the test wells. For control wells (100% activity), add 10 µL of the vehicle (DMSO).

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of a solution containing both Arachidonic Acid and the colorimetric substrate to all wells.

    • Incubate the plate at 37°C for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 590-620 nm for TMPD) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Background Well) / (Absorbance of Control Well - Absorbance of Background Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathway

The following diagram illustrates the cyclooxygenase signaling pathway, showing the conversion of arachidonic acid to various prostanoids and the points of inhibition by COX inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli (e.g., Inflammation) cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostanoids Prostaglandins (PGE2, PGD2, etc.) Prostacyclin (PGI2) Thromboxane (TXA2) pgh2->prostanoids inhibitor This compound (COX-1 Selective Inhibitor) inhibitor->cox1 Inhibition

Caption: Cyclooxygenase signaling pathway and the inhibitory action of this compound.

Conclusion

These application notes provide a comprehensive guide for researchers to perform in vitro COX enzyme assays to evaluate the inhibitory activity of this compound. The provided protocols and diagrams are intended to facilitate the experimental setup and data interpretation. Given the data on its parent compound Mofezolac, this compound is expected to be a potent and selective inhibitor of COX-1, and these assays are crucial for confirming its specific inhibitory profile. Accurate determination of the IC50 values for both COX-1 and COX-2 is essential for understanding the therapeutic potential and potential side effects of this compound as an anti-inflammatory agent.

References

Application Notes and Protocols: Measuring Isofezolac's Effects on Prostaglandin E2 Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofezolac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for cyclooxygenase-1 (COX-1) over COX-2.[1] The therapeutic effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[2] Therefore, quantifying the inhibitory effect of compounds like this compound on PGE2 production is a critical step in their pharmacological evaluation.

These application notes provide detailed protocols for measuring the in vitro efficacy of this compound in inhibiting PGE2 production using two common experimental models: a cell-based assay with lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and a human whole blood assay.

Signaling Pathway of Prostaglandin E2 Synthesis

The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by COX enzymes. PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases. This compound exerts its effect by inhibiting the activity of COX enzymes, thereby reducing the production of PGE2.

PGE2_Pathway cluster_enzymes Enzymatic Conversion Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA cPLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation COX COX-1 / COX-2 COX->PGH2 PGES PGE Synthases PGES->PGE2 This compound This compound This compound->COX

Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory activity of this compound and other reference NSAIDs on PGE2 and Thromboxane B2 (TXB2) production is summarized in the tables below. IC50 values represent the concentration of the drug required to inhibit the respective prostanoid production by 50%.

Table 1: In Vitro Inhibition of Purified Cyclooxygenase (COX) Enzymes by this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2 IC50 / COX-1 IC50)
This compound0.0079>50>6329

Data sourced from a study on the structural basis of selective COX-1 inhibition.[1]

Table 2: Representative Inhibitory Effects of NSAIDs on PGE2 and TXB2 Production in a Human Whole Blood Assay

CompoundCOX-1 (TXB2) IC50 (µM)COX-2 (PGE2) IC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
This compound (Mofezolac) Data not availableReduces PGE2Highly COX-1 Selective
SC-560 (COX-1 selective)0.036.30.0048
Ibuprofen5.2390.13
Celecoxib (COX-2 selective)500.862.5

Experimental Protocols

Protocol 1: Cell-Based Assay for PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the measurement of this compound's inhibitory effect on PGE2 production in a murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • PGE2 ELISA Kit

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1%.

  • Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce PGE2 production.

  • Sample Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Adherence Incubate overnight for adherence Seed_Cells->Adherence Prepare_Compound Prepare this compound dilutions Adherence->Prepare_Compound Pretreat Pre-treat cells with this compound (1 hr) Prepare_Compound->Pretreat Stimulate Stimulate with LPS (24 hrs) Pretreat->Stimulate Collect_Supernatant Collect cell culture supernatant Stimulate->Collect_Supernatant ELISA Measure PGE2 concentration by ELISA Collect_Supernatant->ELISA Analyze_Data Calculate % inhibition and IC50 ELISA->Analyze_Data End End Analyze_Data->End

Workflow for the cell-based PGE2 inhibition assay.
Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay provides a more physiologically relevant model for assessing the inhibitory effects of NSAIDs on COX-1 and COX-2 in a complex biological matrix. COX-1 activity is measured by the production of Thromboxane B2 (TXB2) during blood clotting, while COX-2 activity is determined by PGE2 production in response to LPS stimulation.

Materials:

  • Freshly drawn human blood from healthy volunteers (with informed consent)

  • Heparinized and non-heparinized blood collection tubes

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PGE2 and TXB2 ELISA Kits

  • Centrifuge

  • Incubator

Procedure for COX-1 Activity (TXB2 Production):

  • Blood Collection: Collect blood into non-heparinized tubes.

  • Compound Addition: Immediately add varying concentrations of this compound (dissolved in DMSO) or vehicle to 1 mL aliquots of blood.

  • Clotting: Incubate the blood samples at 37°C for 1 hour to allow for clotting.

  • Serum Collection: Centrifuge the clotted blood at 2,000 x g for 10 minutes and collect the serum.

  • TXB2 Measurement: Measure the TXB2 concentration in the serum using a specific ELISA kit.

  • Data Analysis: Calculate the percentage of TXB2 inhibition and the IC50 value for this compound.

Procedure for COX-2 Activity (PGE2 Production):

  • Blood Collection: Collect blood into heparinized tubes.

  • Compound Addition: Add varying concentrations of this compound or vehicle to 1 mL aliquots of heparinized blood.

  • LPS Stimulation: Immediately add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and activity.

  • Incubation: Incubate the blood samples at 37°C for 24 hours.

  • Plasma Collection: Centrifuge the blood at 2,000 x g for 10 minutes to separate the plasma.

  • PGE2 Measurement: Measure the PGE2 concentration in the plasma using a specific ELISA kit.

  • Data Analysis: Calculate the percentage of PGE2 inhibition and the IC50 value for this compound.

Whole_Blood_Assay_Workflow cluster_COX1 COX-1 Activity (TXB2) cluster_COX2 COX-2 Activity (PGE2) Blood_Clot Whole Blood (no anticoagulant) Add_Iso_1 Add this compound Blood_Clot->Add_Iso_1 Incubate_Clot Incubate 1 hr at 37°C (Clotting) Add_Iso_1->Incubate_Clot Centrifuge_Serum Centrifuge & Collect Serum Incubate_Clot->Centrifuge_Serum ELISA_TXB2 Measure TXB2 by ELISA Centrifuge_Serum->ELISA_TXB2 Blood_Heparin Whole Blood (with heparin) Add_Iso_2 Add this compound & LPS Blood_Heparin->Add_Iso_2 Incubate_LPS Incubate 24 hrs at 37°C Add_Iso_2->Incubate_LPS Centrifuge_Plasma Centrifuge & Collect Plasma Incubate_LPS->Centrifuge_Plasma ELISA_PGE2 Measure PGE2 by ELISA Centrifuge_Plasma->ELISA_PGE2

Workflow for the human whole blood assay for COX-1 and COX-2 activity.

Conclusion

The provided protocols offer robust and reliable methods for characterizing the inhibitory effects of this compound on PGE2 production. The cell-based assay is well-suited for initial screening and mechanistic studies, while the human whole blood assay provides a more clinically relevant assessment of drug potency and selectivity. By utilizing these detailed procedures, researchers can effectively evaluate the anti-inflammatory potential of this compound and other novel COX inhibitors.

References

Application Notes and Protocols: Isofezolac for Inducing Anti-inflammatory Response in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofezolac, also known as Mofezolac, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits a potent and selective inhibitory effect on cyclooxygenase-1 (COX-1) over COX-2.[1][2][3][4] Macrophages are key players in the inflammatory response, and their activity is modulated by prostaglandins, the synthesis of which is catalyzed by COX enzymes. By selectively inhibiting COX-1, this compound offers a valuable tool for investigating the specific role of this isoenzyme in macrophage-mediated inflammation and for the potential development of targeted anti-inflammatory therapies.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its anti-inflammatory effects on macrophages in vitro.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the selective, reversible inhibition of the COX-1 enzyme.[1] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions. In macrophages, COX-1-derived prostaglandins can contribute to the inflammatory milieu. By inhibiting COX-1, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). This reduction in PGE2 levels is a key mechanism by which this compound is expected to induce an anti-inflammatory response in macrophages.

Data Presentation

This compound Potency and Selectivity

The following table summarizes the in vitro inhibitory potency of this compound (Mofezolac) against COX-1 and COX-2 enzymes.

CompoundTargetIC50SpeciesAssay TypeReference
This compound (Mofezolac)COX-11.44 nMOvineEnzyme Inhibition Assay[1][2]
COX-2447 nMOvineEnzyme Inhibition Assay[1][2]
This compound (Mofezolac)COX-17.9 nMNot SpecifiedColorimetric Inhibitor Screening[3]
COX-2>50,000 nMNot SpecifiedColorimetric Inhibitor Screening[3]

Note: IC50 values can vary depending on the assay conditions and the species from which the enzyme is derived.

Template for Experimental Data

The following tables are templates for recording experimental data from the protocols described below.

Table 1: Effect of this compound on PGE2 Production in LPS-Stimulated Macrophages

Treatment GroupThis compound Conc. (µM)PGE2 Concentration (pg/mL)% Inhibition of PGE2
Vehicle Control (Unstimulated)0
Vehicle Control + LPS0
This compound + LPS0.01
This compound + LPS0.1
This compound + LPS1
This compound + LPS10
This compound + LPS100

Table 2: Effect of this compound on Pro- and Anti-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Treatment GroupThis compound Conc. (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control (Unstimulated)0
Vehicle Control + LPS0
This compound + LPS0.01
This compound + LPS0.1
This compound + LPS1
This compound + LPS10
This compound + LPS100

Experimental Protocols

Materials and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • This compound: (or Mofezolac)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][6][7]

  • Lipopolysaccharide (LPS): from E. coli O111:B4

  • Phosphate Buffered Saline (PBS): sterile

  • Cell Scraper

  • Reagents for ELISA: Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-10.

  • Reagents for Western Blot: RIPA buffer, protease inhibitors, antibodies for COX-2 and a loading control (e.g., GAPDH or β-actin).

  • Reagents for Cell Viability Assay: e.g., MTT or PrestoBlue™ reagent.

Protocol 1: Macrophage Culture and Seeding
  • Cell Culture: Culture RAW 264.7 macrophages in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5][7]

  • Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper.[6] Do not use trypsin, as it can damage macrophage surface receptors.

  • Cell Seeding: Seed the RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well in 500 µL of culture medium.[8]

  • Adherence: Allow the cells to adhere for 24 hours before treatment.

Protocol 2: Induction of Inflammatory Response and Treatment with this compound
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

  • Pre-treatment: After the 24-hour adherence period, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

  • LPS Stimulation: Following the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[8][9] Include a set of unstimulated control wells (vehicle only, no LPS).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.[9]

Protocol 3: Measurement of Inflammatory Mediators
  • Sample Collection: After the 24-hour incubation, centrifuge the 24-well plates at 400 x g for 5 minutes. Carefully collect the culture supernatants for ELISA analysis and store them at -80°C if not used immediately. Lyse the remaining cells for protein analysis (Western Blot).

  • PGE2, TNF-α, IL-6, and IL-10 Measurement by ELISA:

    • Quantify the concentrations of PGE2, TNF-α, IL-6, and IL-10 in the collected supernatants using commercially available ELISA kits.[10][11][12][13][14][15]

    • Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentrations of the analytes based on the standard curve.

  • COX-2 Expression by Western Blot (Optional):

    • To confirm that the inflammatory response was induced and to assess any potential off-target effects of this compound on COX-2 expression, perform a Western blot on the cell lysates.

    • Lyse the cells in RIPA buffer with protease inhibitors.[16]

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2 and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

Protocol 4: Cell Viability Assay
  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well.

  • Treat the cells with the same concentrations of this compound used in the inflammation assay for 24 hours.

  • Perform a cell viability assay (e.g., MTT) according to the manufacturer's protocol.

Visualizations

Signaling_Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Pro-inflammatory Response PGE2->Inflammation This compound This compound This compound->COX1 Inhibition

Caption: this compound's Mechanism of Action.

Experimental_Workflow Culture Culture RAW 264.7 Macrophages Seed Seed cells in 24-well plates Culture->Seed Adhere Allow cells to adhere (24h) Seed->Adhere Pretreat Pre-treat with This compound (1h) Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate (24h) Stimulate->Incubate Collect Collect Supernatants and Cell Lysates Incubate->Collect Analyze Analyze Inflammatory Markers (ELISA, WB) Collect->Analyze

Caption: Experimental Workflow.

Logical_Relationship This compound This compound Treatment COX1_Inhibition COX-1 Inhibition This compound->COX1_Inhibition PGE2_Reduction Reduced PGE2 Production COX1_Inhibition->PGE2_Reduction Anti_Inflammatory Anti-inflammatory Response PGE2_Reduction->Anti_Inflammatory Cytokine_Modulation Modulation of Cytokine Profile PGE2_Reduction->Cytokine_Modulation Cytokine_Modulation->Anti_Inflammatory

References

Protocol for Assessing the Analgesic Effects of Isofezolac in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Isofezolac, also known as Mofezolac, is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent analgesic and anti-inflammatory properties.[1][2] This document provides detailed protocols for assessing the analgesic effects of this compound in murine models, a critical step in preclinical drug development. The primary mechanism of action for this compound is the potent and selective inhibition of the cyclooxygenase-1 (COX-1) enzyme, which is involved in the synthesis of prostaglandins that mediate pain and inflammation.[3] The protocols outlined below describe established and reliable methods for quantifying the analgesic efficacy of this compound, including the chemically-induced writhing test, as well as thermal nociception assays.

Mechanism of Action

This compound exerts its analgesic effect primarily through the inhibition of COX-1.[3] In response to tissue injury or inflammation, arachidonic acid is released from cell membranes and is converted by COX enzymes into prostaglandins, such as prostaglandin E2 (PGE2). These prostaglandins sensitize peripheral nociceptors, lowering their threshold for activation and thereby enhancing the sensation of pain. By potently inhibiting COX-1, this compound reduces the production of these pro-inflammatory prostaglandins, leading to a decrease in pain signaling.[4][5] Studies have shown that this compound's analgesic activity in models like the phenylquinone-induced writhing test is closely related to its potent inhibition of COX-1, with weaker activity against COX-2.[3]

Data Presentation

Table 1: Summary of Quantitative Analgesic Data for this compound in Mice

ParameterValueMouse ModelNotes
Analgesic Potency Almost as potent as IndomethacinPhenylquinone-induced writhingThis compound was found to be more potent than sodium diclofenac, zaltoprofen, NS-398, and etodolac based on a comparison of their 50% effective doses (ED50).[3]
LD50 (Oral) 1528 mg/kg (male), 1740 mg/kg (female)ICR MiceProvides an indication of the acute toxicity of the compound.[1]
LD50 (Intraperitoneal) 275 mg/kg (male), 321 mg/kg (female)ICR Mice[1]
LD50 (Subcutaneous) 612 mg/kg (male), 545 mg/kg (female)ICR Mice[1]

Experimental Protocols

Phenylquinone-Induced Writhing Test

This test is a widely used model of visceral pain to assess the efficacy of peripherally acting analgesics.[4]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Phenyl-p-benzoquinone (Phenylquinone, PQ)

  • Male ICR mice (or other suitable strain)

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental environment for at least one hour before testing.

  • Drug Administration: Administer this compound or the vehicle orally to different groups of mice. A range of doses should be used to determine a dose-response relationship.

  • Induction of Writhing: Thirty minutes after drug administration, inject phenylquinone (0.02% solution in 5% ethanol/saline) intraperitoneally at a volume of 0.1 mL/10 g of body weight.[4]

  • Observation: Immediately after the phenylquinone injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 30 minutes.[3]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each dose of this compound compared to the vehicle-treated control group. The ED50 value can be determined from the dose-response curve.

Hot Plate Test

This method is used to evaluate the response to thermal pain and is effective for assessing centrally acting analgesics.

Materials:

  • This compound

  • Vehicle

  • Hot plate apparatus with adjustable temperature

  • Male ICR mice (or other suitable strain)

  • Syringes and needles for administration

Procedure:

  • Baseline Latency: Determine the baseline pain response latency by placing each mouse on the hot plate (maintained at 55 ± 0.5°C) and recording the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle to different groups of mice.

  • Test Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-drug latencies to the baseline latencies. A significant increase in latency indicates an analgesic effect.

Tail-Flick Test

This is another common method for assessing the response to a thermal stimulus, primarily measuring a spinal reflex.

Materials:

  • This compound

  • Vehicle

  • Tail-flick apparatus with a radiant heat source

  • Male ICR mice (or other suitable strain)

  • Syringes and needles for administration

Procedure:

  • Baseline Latency: Gently restrain the mouse and position its tail over the radiant heat source of the tail-flick apparatus. Measure the time it takes for the mouse to flick its tail away from the heat. A cut-off time should be set to avoid tissue damage.

  • Drug Administration: Administer this compound or vehicle to different groups of mice.

  • Test Latency: At predetermined time intervals after drug administration, repeat the tail-flick latency measurement.

  • Data Analysis: An increase in the time to tail flick is indicative of an analgesic effect. Compare the results from the this compound-treated groups to the control group.

Mandatory Visualizations

COX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_neuron Nociceptive Neuron Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Prostaglandin Synthases Nociceptor_Sensitization Nociceptor Sensitization Prostaglandins->Nociceptor_Sensitization This compound This compound This compound->COX1 Inhibition Pain_Signal Increased Pain Signal Transmission Nociceptor_Sensitization->Pain_Signal

Caption: COX-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation 1. Animal Acclimation Group_Allocation 2. Group Allocation (Vehicle, this compound Doses) Animal_Acclimation->Group_Allocation Drug_Administration 3. Oral Administration of this compound/Vehicle Group_Allocation->Drug_Administration Waiting_Period 4. Waiting Period (e.g., 30 min) Drug_Administration->Waiting_Period Pain_Induction 5. Induction of Nociception (e.g., Phenylquinone Injection) Waiting_Period->Pain_Induction Observation 6. Observation & Data Collection Pain_Induction->Observation Data_Analysis 7. Calculation of % Inhibition & ED50 Observation->Data_Analysis

Caption: Experimental workflow for assessing the analgesic effects of this compound.

References

Isofezolac: A Tool Compound for Cyclooxygenase-2 Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Isofezolac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrazole class of compounds. Its anti-inflammatory, analgesic, and antipyretic properties stem from its ability to inhibit prostaglandin synthesis. The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is typically induced during inflammation and is a key mediator of the inflammatory response. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

This document provides detailed application notes and protocols for the use of this compound as a tool compound in COX-2 inhibition studies, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 2-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetic acid
Synonyms LM-22102, Sofenac
CAS Number 50270-33-2
Molecular Formula C23H18N2O2
Molecular Weight 354.40 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO

Quantitative Data: COX Inhibition Profile

A comprehensive review of available literature indicates a significant point of clarification regarding this compound and a related compound, mofezolac. While the names are sometimes used interchangeably in secondary sources, they are distinct chemical entities with different CAS numbers. Mofezolac (CAS 78967-07-4) has been characterized as a highly potent and selective COX-1 inhibitor.

Given the user's interest in this compound for COX-2 inhibition studies, it is crucial to note this lack of specific data. Researchers should exercise caution and are strongly encouraged to perform their own in vitro enzyme assays to determine the COX-1/COX-2 selectivity of their this compound sample before proceeding with further studies.

For the purpose of providing a comparative context, the inhibitory data for the related but distinct compound, mofezolac , is presented below. It is imperative to reiterate that this data does not apply to this compound.

Table 1: In Vitro Cyclooxygenase Inhibition Data for Mofezolac (for comparative purposes only)

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)Reference
Mofezolac0.0079 µM>50 µM>6300

Note: A higher selectivity index indicates greater selectivity for COX-1.

Signaling Pathways and Experimental Workflows

Prostaglandin Biosynthesis Pathway

The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the prostaglandin biosynthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into different prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation This compound This compound This compound->COX2 Inhibition

Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro COX Inhibition Assay

To determine the inhibitory potential and selectivity of this compound against COX-1 and COX-2, a colorimetric or fluorometric enzyme immunoassay (EIA) is a standard method. This workflow outlines the key steps.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic Acid (substrate) - Heme cofactor - this compound dilutions Incubate Incubate enzymes with This compound or vehicle Reagents->Incubate Add_Substrate Add Arachidonic Acid to initiate reaction Incubate->Add_Substrate Stop_Reaction Stop reaction after defined time Add_Substrate->Stop_Reaction Measure_PGE2 Measure PGE2 production (e.g., EIA) Stop_Reaction->Measure_PGE2 Calculate Calculate % Inhibition and IC50 values Measure_PGE2->Calculate Compare Compare COX-1 vs COX-2 IC50 for selectivity Calculate->Compare

Caption: Workflow for determining in vitro COX inhibitory activity.

Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is a general guideline for determining the IC50 values of this compound for COX-1 and COX-2 using a commercially available colorimetric inhibitor screening assay kit.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations to be tested.

    • Prepare enzyme solutions (COX-1 and COX-2), substrate solution, and cofactor solution according to the kit manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Assay buffer

      • Heme cofactor

      • COX-1 or COX-2 enzyme

      • Diluted this compound solution or vehicle (DMSO) for control wells.

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately add the colorimetric substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).

  • Measurement:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) from the dose-response curve.

    • Calculate the selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This protocol describes a common in vivo model to assess the anti-inflammatory effects of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Indomethacin (positive control)

Procedure:

  • Animal Acclimatization:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Drug Administration:

    • Divide the rats into groups (e.g., vehicle control, this compound-treated groups at different doses, positive control group).

    • Administer this compound or vehicle orally or intraperitoneally. Administer indomethacin to the positive control group.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of paw edema at each time point for each group.

    • Calculate the percentage of inhibition of paw edema for the this compound-treated and positive control groups relative to the vehicle control group.

    • Plot the percentage of inhibition against time to observe the time-course of the anti-inflammatory effect.

Conclusion

This compound is a pyrazole-derived NSAID that functions as a prostaglandin synthesis inhibitor. While it has been used in research as an anti-inflammatory agent, there is a notable lack of publicly available, specific quantitative data on its inhibitory activity against COX-1 and COX-2 isoforms. This contrasts with the closely related but distinct compound, mofezolac, which is a potent and selective COX-1 inhibitor. Therefore, researchers intending to use this compound as a tool compound for COX-2 inhibition studies must first validate its selectivity profile through in vitro enzymatic assays. The protocols provided herein offer a framework for conducting such validation and for further investigating the anti-inflammatory properties of this compound in vivo.

Troubleshooting & Optimization

Troubleshooting Isofezolac precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isofezolac. The focus is on addressing and resolving issues related to its precipitation in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound is a poorly water-soluble, acidic compound. Precipitation in aqueous solutions is often triggered by several factors:

  • pH Changes: As an acidic drug, this compound's solubility is highly dependent on the pH of the solution. It is more soluble at a neutral or alkaline pH (above its pKa) and less soluble in acidic conditions. A decrease in pH can cause it to precipitate.

  • Solvent Effects: If this compound is first dissolved in an organic solvent and then diluted into an aqueous buffer, the change in solvent polarity can lead to precipitation if the aqueous phase cannot maintain its solubility.

  • Concentration: The concentration of this compound in the solution may have exceeded its solubility limit under the specific experimental conditions (e.g., pH, temperature, ionic strength).

  • Temperature: Changes in temperature can affect the solubility of this compound. While the exact temperature-solubility profile is not extensively documented, a decrease in temperature generally reduces the solubility of most compounds.

  • Ionic Strength: The presence and concentration of salts in your buffer can influence the solubility of this compound.

Q2: What is the pKa of this compound and why is it important?

Q3: Can I use organic co-solvents to keep this compound in solution?

A3: Yes, using water-miscible organic co-solvents is a common strategy to increase the solubility of poorly water-soluble drugs like this compound. Suitable co-solvents can include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG)

  • Propylene glycol

However, it is crucial to be mindful of the final concentration of the co-solvent in your aqueous solution. Rapid dilution of a concentrated this compound solution in an organic solvent into an aqueous buffer can still cause precipitation if the final co-solvent concentration is too low to maintain solubility.

Q4: Are there any excipients that can help prevent the precipitation of this compound?

A4: Yes, several types of pharmaceutical excipients can be used to enhance and maintain the solubility of this compound in aqueous solutions:

  • Polymers: Polymeric precipitation inhibitors such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) can help maintain a supersaturated state and prevent the growth of drug crystals.

  • Surfactants: Surfactants like polysorbates (e.g., Tween® 80) and sodium lauryl sulfate (SLS) can increase solubility by forming micelles that encapsulate the drug molecules.

  • pH-modifying agents: Incorporating alkaline excipients or buffers can help maintain a pH where this compound remains ionized and soluble.[1]

Troubleshooting Guide

Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
Possible Cause Troubleshooting Step
Low pH of the buffer Measure the pH of your buffer. If it is below the estimated pKa of this compound (3-5), consider using a buffer with a higher pH (e.g., phosphate-buffered saline, pH 7.4).
High concentration of this compound You may be exceeding the solubility limit. Try preparing a more dilute solution.
Inadequate initial dissolution Ensure that the this compound is fully dissolved in the initial solvent before any dilution steps.
Issue 2: this compound precipitates over time after being dissolved.
Possible Cause Troubleshooting Step
Slow precipitation from a supersaturated solution The solution may be thermodynamically unstable. Consider adding a precipitation inhibitor like PVP or HPMC to your formulation.
Temperature fluctuations Ensure your solutions are stored at a constant and appropriate temperature. Avoid storing them in cold conditions unless the temperature stability has been confirmed.
pH drift Re-measure the pH of the solution to see if it has changed over time. If so, a stronger buffer system may be needed.
Issue 3: this compound, dissolved in an organic solvent, precipitates upon dilution into an aqueous solution.
Possible Cause Troubleshooting Step
Solvent shifting The rapid change in solvent polarity is causing the drug to crash out. Try a slower addition of the this compound stock solution to the aqueous phase while vortexing. Alternatively, increase the proportion of the organic co-solvent in the final solution.
Final concentration is too high for the aqueous system The final concentration after dilution may still be above the solubility limit in the mixed-solvent system. Try preparing a more dilute final solution.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₁₈N₂O₂PubChem
Molecular Weight 354.4 g/mol PubChem
IUPAC Name 2-(2,4,5-triphenylpyrazol-3-yl)acetic acidPubChem
Appearance Crystals from acetonitrileThe Merck Index
Melting Point 200 °CThe Merck Index
Estimated pKa 3-5 (for the carboxylic acid group)Chemical Structure Analysis

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.

G start Precipitation Observed check_ph Check pH of Aqueous Solution start->check_ph ph_low pH < 6? check_ph->ph_low adjust_ph Increase pH with Buffer (e.g., PBS pH 7.4) ph_low->adjust_ph Yes check_concentration Review Concentration ph_low->check_concentration No solution_stable Solution Stable adjust_ph->solution_stable conc_high Concentration > Expected Solubility? check_concentration->conc_high reduce_conc Lower this compound Concentration conc_high->reduce_conc Yes solvent_shift Precipitation on Dilution? conc_high->solvent_shift No reduce_conc->solution_stable add_cosolvent Increase Co-solvent % or Add Surfactant (e.g., Tween 80) solvent_shift->add_cosolvent Yes time_precip Precipitation Over Time? solvent_shift->time_precip No add_cosolvent->solution_stable add_inhibitor Add Precipitation Inhibitor (e.g., PVP, HPMC) time_precip->add_inhibitor Yes time_precip->solution_stable No add_inhibitor->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile of this compound

This protocol allows you to determine the aqueous solubility of this compound at different pH values, which is crucial for preventing precipitation.

Materials:

  • This compound powder

  • A series of buffers with pH values ranging from 2 to 8 (e.g., phosphate, acetate, and citrate buffers)

  • A suitable organic solvent for preparing a stock solution (e.g., DMSO)

  • A validated analytical method for quantifying this compound (e.g., HPLC-UV)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • pH meter

Procedure:

  • Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 5, 6, 7, and 8).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The goal is to have a saturated solution with undissolved solid remaining.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Measure the pH of the supernatant to confirm the final pH of the saturated solution.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method like HPLC-UV.

  • Plot the measured solubility (in mg/mL or µg/mL) against the final pH of each buffer to generate a pH-solubility profile.

Protocol 2: Evaluating the Effect of Co-solvents on this compound Solubility

This protocol helps in identifying a suitable co-solvent system to prevent the precipitation of this compound.

Materials:

  • This compound powder

  • A selection of water-miscible organic co-solvents (e.g., DMSO, ethanol, PEG 400)

  • Aqueous buffer of a fixed pH (e.g., pH 7.4)

  • Analytical method for this compound quantification

Procedure:

  • Prepare a series of solvent systems by mixing the chosen organic co-solvent with the aqueous buffer at different ratios (e.g., 10%, 20%, 30% v/v of co-solvent).

  • For each solvent system, add an excess amount of this compound to a known volume in separate vials.

  • Follow steps 3 to 7 from Protocol 1 to determine the solubility of this compound in each co-solvent mixture.

  • Plot the solubility of this compound against the percentage of the co-solvent to determine the required concentration of the co-solvent to achieve the desired this compound concentration without precipitation.

Signaling Pathway Context

As a non-steroidal anti-inflammatory drug (NSAID), this compound's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. While this pathway is central to its therapeutic effect, it is not directly involved in the physicochemical precipitation of the compound in aqueous solutions. The troubleshooting of precipitation is primarily concerned with the compound's solubility properties rather than its biological interactions.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX1 This compound->COX2

Caption: this compound's mechanism of action via COX inhibition.

References

Technical Support Center: Optimizing Isofezolac Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Isofezolac dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as an inhibitor of prostaglandin-synthetase.[1] Like other NSAIDs, its anti-inflammatory, analgesic, and antipyretic properties are attributed to the inhibition of cyclooxygenase (COX) enzymes. While specific data for this compound is limited, the related compound Mofezolac is a selective inhibitor of COX-2.[2][3] Selective COX-2 inhibition is advantageous as it can reduce inflammation and pain while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

Q2: What is a recommended starting dose for this compound in in vivo studies?

Q3: How should I formulate this compound for in vivo administration, given its poor water solubility?

A3: Poor water solubility is a common challenge with many NSAIDs. A common approach is to use a vehicle containing a mixture of solvents and surfactants to create a clear and stable solution or suspension. A suggested vehicle for a similar compound, Mofezolac, for oral administration consists of a mixture of DMSO, PEG300, Tween-80, and saline. For subcutaneous or intraperitoneal injections, ensuring the sterility and non-irritating nature of the vehicle is critical. It is recommended to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a suitable vehicle such as saline or corn oil.

Q4: What are the potential side effects of this compound in animal models?

A4: While specific data for this compound is lacking, potential side effects can be inferred from other NSAIDs, particularly selective COX-2 inhibitors. At higher doses or with chronic administration, these can include gastrointestinal issues (though less common than with non-selective NSAIDs), renal toxicity, and cardiovascular effects. Acute toxicity studies of Mofezolac in rodents have shown hypoactivity, paleness of skin, and at very high doses, gastrointestinal disorders. It is crucial to monitor animals closely for any signs of distress, changes in behavior, or altered physiological parameters.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the formulation Poor solubility of this compound in the chosen vehicle.- Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300).- Gently warm the solution or use sonication to aid dissolution.- Consider using a different vehicle composition, such as one containing a higher concentration of a solubilizing agent like cyclodextrin (e.g., SBE-β-CD).
No observable therapeutic effect - The dose of this compound is too low.- Poor bioavailability due to formulation or administration route.- The animal model is not sensitive to COX-2 inhibition.- Perform a dose-response study, gradually increasing the dose while monitoring for efficacy and toxicity.- Optimize the formulation to improve solubility and absorption.- Consider a different route of administration (e.g., intraperitoneal instead of oral) to potentially increase bioavailability.- Verify the suitability of the animal model for studying the intended therapeutic effect.
Signs of toxicity in experimental animals (e.g., lethargy, weight loss, gastrointestinal distress) - The dose of this compound is too high.- Vehicle toxicity.- Chronic administration leading to cumulative toxicity.- Reduce the dosage of this compound.- Run a vehicle-only control group to rule out toxicity from the formulation components.- Review the dosing frequency and duration. Consider intermittent dosing schedules if chronic administration is required.- Refer to acute toxicity data for similar compounds (see table below) to establish a safer dosing range.
High variability in experimental results - Inconsistent formulation preparation.- Inaccurate dosing.- Biological variability among animals.- Ensure the formulation is homogenous and prepared fresh before each experiment.- Use precise techniques for animal dosing based on individual body weights.- Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Acute Toxicity of Mofezolac in Rodents

SpeciesRoute of AdministrationLD50 (Male)LD50 (Female)
MouseOral (p.o.)1528 mg/kg1740 mg/kg
MouseIntraperitoneal (i.p.)275 mg/kg321 mg/kg
MouseSubcutaneous (s.c.)612 mg/kg545 mg/kg
RatOral (p.o.)920 mg/kg887 mg/kg
RatIntraperitoneal (i.p.)378 mg/kg342 mg/kg
RatSubcutaneous (s.c.)572 mg/kg510 mg/kg

Data sourced from acute toxicity studies of Mofezolac.

Pharmacokinetic Parameters of Selected COX-2 Inhibitors in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)
Celecoxib20~1500~2~6
Rofecoxib10~2000~4~7
Lumiracoxib10~1450~2~4

These values are approximate and can vary based on the specific study conditions. They are provided here for comparative purposes to guide experimental design for this compound.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

This protocol is adapted from a method used for Mofezolac, a compound with similar solubility characteristics.

  • Preparation of Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in Dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Preparation of Vehicle:

    • In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline (0.9% NaCl)

  • Final Formulation:

    • Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration.

    • Ensure the final solution is clear and free of precipitates. Prepare fresh on the day of the experiment.

Protocol 2: In Vivo Analgesic Efficacy Study (Writhing Test in Mice)

This protocol is a standard method for evaluating the analgesic properties of NSAIDs.

  • Animal Acclimatization:

    • Acclimatize male ICR mice (20-25 g) for at least one week before the experiment.

  • Dosing:

    • Divide the mice into groups (n=8-10 per group): Vehicle control, positive control (e.g., a known analgesic), and different doses of this compound (e.g., 1, 3, 10, 30 mg/kg).

    • Administer the respective treatments orally (p.o.) using a gavage needle.

  • Induction of Writhing:

    • 30 minutes after drug administration, inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation and Data Collection:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Count the number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse over a 20-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

G Figure 1. Proposed Signaling Pathway of this compound Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX2 Inhibition G Figure 2. Experimental Workflow for Dosage Optimization start Start: Define Experimental Objectives lit_review Literature Review: - Similar Compounds (Mofezolac, Celecoxib) - Existing Toxicity & Efficacy Data start->lit_review formulation Formulation Development: - Select appropriate vehicle - Test solubility and stability lit_review->formulation dose_range Initial Dose Range Selection: - Based on NOAEL and efficacy data of related compounds lit_review->dose_range acute_toxicity Acute Toxicity/Dose Range Finding Study: - Small groups of animals - Observe for adverse effects formulation->acute_toxicity dose_range->acute_toxicity efficacy_study Dose-Response Efficacy Study: - Multiple dose groups - Measure desired therapeutic effect acute_toxicity->efficacy_study pk_study Pharmacokinetic (PK) Study (Optional): - Determine Cmax, Tmax, Half-life efficacy_study->pk_study data_analysis Data Analysis and Interpretation efficacy_study->data_analysis pk_study->data_analysis optimal_dose Determine Optimal Dose for Further Studies data_analysis->optimal_dose

References

Overcoming Isofezolac instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential instability issues with Isofezolac during long-term storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Precipitation of this compound in aqueous solution pH of the solution is near the pKa of this compound's carboxylic acid group, reducing solubility.Adjust the pH of the solution to be at least 2 units above or below the pKa. For many carboxylic acid drugs, increasing the pH will deprotonate the acid, forming a more soluble salt.[1]
The solvent has a high water content, and this compound is undergoing hydrolysis.Prepare formulations in non-aqueous or low-water-content solvents. If water is necessary, consider using buffers to maintain an optimal pH for stability, typically between pH 5 and 6 for many hydrolyzable drugs.[2][3]
Loss of this compound potency over time Chemical degradation through hydrolysis or oxidation.[3][4]Store this compound in a cool, dry place, protected from light.[5][6][7][8][9] For solutions, consider adding antioxidants (e.g., ascorbic acid, BHA) or chelating agents (e.g., EDTA) to the formulation to prevent oxidative degradation.[10][11][12]
Interaction with excipients in the formulation.Ensure that all excipients are compatible with this compound. Some excipients can contain impurities that may initiate degradation.[4][13]
Discoloration of this compound powder or solution Oxidative degradation, often accelerated by exposure to light and/or trace metals.[2]Store in amber vials or other light-protecting containers.[3][5] Ensure high-purity solvents and excipients are used to minimize metal ion contamination. The use of chelating agents can also help.[12]
Inconsistent analytical results (e.g., HPLC) Degradation of this compound in the analytical mobile phase or during sample preparation.Ensure the mobile phase pH is suitable for this compound stability. Prepare samples immediately before analysis and store them under appropriate conditions if immediate analysis is not possible.
Use of a non-stability-indicating analytical method.Develop and validate a stability-indicating HPLC method that can separate this compound from its potential degradation products. This can be achieved through forced degradation studies.[14][15]

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For solid forms of this compound, it is recommended to store the compound at controlled room temperature (between 20°C to 25°C or 68°F to 77°F) in a dry place, protected from light.[5][8] For solutions, storage conditions will depend on the solvent and formulation, but refrigeration (2°C to 8°C) is generally recommended to slow down potential degradation reactions.[9] Avoid freezing solutions unless specifically validated, as this can cause the drug to precipitate.

2. What are the primary degradation pathways for this compound?

As a non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid moiety, the most probable degradation pathways for this compound are hydrolysis and oxidation.[1][3][4] Hydrolysis may occur at the carboxylic acid group, while oxidation can be initiated by exposure to light, heat, or trace metal ions.[3]

3. How can I prevent the degradation of this compound in my formulation?

To prevent degradation, consider the following strategies:

  • pH Control: Maintain the pH of aqueous formulations within a stable range, which for many carboxylic acids is slightly acidic (pH 5-6).[2]

  • Excipient Selection: Use high-purity excipients that are compatible with this compound. Consider including stabilizing excipients such as antioxidants (e.g., ascorbic acid, butylated hydroxyanisole) and chelating agents (e.g., EDTA) to inhibit oxidative degradation.[10][11][12][16]

  • Solvent Choice: If possible, use non-aqueous or low-moisture solvents to minimize hydrolysis.[3]

  • Packaging: Store formulations in tightly sealed, light-resistant containers (e.g., amber glass vials) to protect from light and moisture.[3][5] For oxygen-sensitive formulations, consider packaging under an inert gas like nitrogen.[2]

4. How do I know if my this compound has degraded?

Degradation can be indicated by physical changes such as discoloration, precipitation, or a change in odor. However, significant degradation can occur without any visible signs. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) using a stability-indicating method.[17] This method can separate and quantify this compound and its degradation products.

5. What is a forced degradation study and why is it important for this compound?

A forced degradation study, or stress testing, involves intentionally exposing this compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and intense light) to accelerate its degradation.[14][15][18] These studies are crucial for:

  • Identifying potential degradation products.[15][19]

  • Understanding the degradation pathways.[14][15][19]

  • Developing and validating a stability-indicating analytical method that can accurately measure this compound in the presence of its degradants.[14][18]

Data Presentation: Stability of Related NSAIDs

While specific quantitative stability data for this compound is not widely published, the following table summarizes stability data for other NSAIDs with carboxylic acid groups under various conditions, which can serve as a reference.

NSAID Condition Time % Degradation Primary Degradation Pathway
Ibuprofen 40°C / 75% RH (solid)6 months< 2%-
pH 1.2 (aqueous)24 hours< 1%Hydrolysis
3% H₂O₂ (aqueous)8 hours~15%Oxidation
Naproxen UV light exposure (solution)24 hours> 50%Photodegradation
pH 10 (aqueous)48 hours~10%Hydrolysis
Diclofenac 50°C (aqueous solution)30 days~20%Oxidation, Hydrolysis
UV/H₂O₂60 mins> 90%Advanced Oxidation

This table is a compilation of generalized data from literature on NSAID stability and is intended for illustrative purposes.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.

    • Thermal Degradation: Keep the solid powder of this compound in a hot air oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solid powder and the stock solution to UV light (254 nm) and fluorescent light for 24 hours.

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method (see protocol below). The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient.[20]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound in both stressed and unstressed samples to ensure that the chromatographic peak for this compound does not co-elute with any degradation products.

Protocol for Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV or PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., the λmax).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the forced degradation study, demonstrating that the method can separate the main peak from all degradation product peaks.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Isofezolac_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX_Enzymes Inhibition

Caption: Mechanism of action of this compound via inhibition of COX enzymes.

Experimental Workflow for this compound Stability Study

Stability_Workflow Start Define Stability Protocol (Storage Conditions, Time Points) Sample_Prep Prepare this compound Samples (with and without excipients) Start->Sample_Prep Storage Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) Sample_Prep->Storage Time_Point Pull Samples at Scheduled Time Points Storage->Time_Point Time_Point->Storage Return remaining samples Analysis Analyze Samples using Stability-Indicating HPLC Method Time_Point->Analysis Data_Eval Evaluate Data (Assay, Impurities, Physical Properties) Analysis->Data_Eval Report Generate Stability Report (Determine Shelf-Life) Data_Eval->Report

Caption: General workflow for conducting a long-term stability study of this compound.

References

Cell viability concerns with high concentrations of Isofezolac

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability concerns with high concentrations of Isofezolac.

Disclaimer: Information on "this compound" is limited. The following guidance is based on the known effects of related isoflavone compounds and general principles of in vitro cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing a sharp decrease in cell viability at high concentrations of this compound. Is this expected?

A1: Yes, it is not uncommon for compounds, including isoflavones, to exhibit a dose-dependent decrease in cell viability.[1] At high concentrations, off-target effects or induction of apoptotic or necrotic pathways can lead to significant cell death. It is crucial to determine the IC50 (half-maximal inhibitory concentration) to understand the therapeutic window of the compound for your specific cell line.[2]

Q2: How can we distinguish between cytotoxic and cytostatic effects of this compound?

A2: To differentiate between cytotoxicity (cell death) and cytostasis (inhibition of proliferation), it is recommended to use complementary assays.[3][4] For instance, a proliferation assay (e.g., Ki-67 staining or cell counting over time) can be run in parallel with a cytotoxicity assay (e.g., LDH release assay). A cytostatic effect will show a plateau in cell number, while a cytotoxic effect will show a decrease in viable cell number.

Q3: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?

A3: This is a possibility. It is essential to include a vehicle control in your experiments, which consists of the cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. If the vehicle control also shows significant cytotoxicity, the solvent concentration may need to be optimized.

Q4: What are the potential molecular mechanisms behind this compound-induced cell death at high concentrations?

A4: Based on studies of related isoflavones, high concentrations may induce apoptosis through the modulation of several key signaling pathways. These can include the regulation of Akt, NF-κB, MAPK, Wnt, and p53 signaling pathways.[5][6][7] Isoflavones have been shown to induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.[6]

Troubleshooting Guide

This guide addresses common issues encountered when assessing cell viability with high concentrations of this compound.

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress.[8]
Edge effects on the plateAvoid using the outer wells of the microplate, as they are more prone to evaporation.[3]
Bubbles in the wellsCarefully inspect wells for bubbles and remove them with a sterile pipette tip or needle.[8]
Unexpectedly low cell viability even at low this compound concentrations Incorrect drug concentrationVerify the stock solution concentration and serial dilutions.
High sensitivity of the cell lineConsider using a wider range of lower concentrations to pinpoint the IC50 accurately.
Contamination of cell cultureCheck for signs of microbial contamination.
Discrepancy between different viability assays (e.g., MTT vs. LDH) Assay interferenceHigh concentrations of this compound might interfere with the assay chemistry. For example, compounds can interfere with the metabolic readout of an MTT assay without directly affecting viability.[9]
Different endpoints measuredMTT measures metabolic activity, while LDH measures membrane integrity.[10] These events can occur at different times during cell death. It's beneficial to use assays that measure different aspects of cell health.[4]
High background signal in the assay Media componentsPhenol red or high concentrations of certain substances in the culture medium can cause high background absorbance or fluorescence.[3][8] Use appropriate controls with medium only.

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[10]

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate in the dark at room temperature for the time specified by the manufacturer.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[3]

Signaling Pathways and Workflows

This compound-Induced Apoptosis Signaling Pathway

High concentrations of isoflavone-like compounds can trigger apoptosis through intrinsic and extrinsic pathways. The following diagram illustrates a potential mechanism.

Isofezolac_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound High Concentration This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) This compound->DeathReceptor Mitochondria Mitochondria This compound->Mitochondria Caspase8 Caspase-8 activation DeathReceptor->Caspase8 activates Caspase3 Caspase-3 activation Caspase8->Caspase3 activates CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathways for this compound-induced apoptosis.

General Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a typical experimental workflow for investigating the cytotoxic effects of this compound.

Cytotoxicity_Workflow start Start: Cell Viability Concerns with High Concentration this compound dose_response 1. Dose-Response & Time-Course Experiment start->dose_response viability_assay 2. Cell Viability Assay (e.g., MTT, CellTiter-Glo) dose_response->viability_assay cytotoxicity_assay 3. Cytotoxicity Assay (e.g., LDH, Propidium Iodide) dose_response->cytotoxicity_assay mechanism_investigation 4. Mechanism of Cell Death Investigation viability_assay->mechanism_investigation cytotoxicity_assay->mechanism_investigation apoptosis_assay Apoptosis Assays (e.g., Annexin V, Caspase activity) mechanism_investigation->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Akt, NF-κB) mechanism_investigation->pathway_analysis conclusion Conclusion: Characterize Cytotoxic Profile of this compound apoptosis_assay->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for investigating this compound cytotoxicity.

Troubleshooting Logic for High Assay Variability

This diagram provides a logical flow for troubleshooting high variability in cell viability assays.

Troubleshooting_Variability start High Variability in Replicates check_seeding Check Cell Seeding Technique? start->check_seeding review_plating_map Review Plating Map (avoid edge wells)? check_seeding->review_plating_map No solution_seeding Refine Seeding Protocol: - Ensure single-cell suspension - Gentle pipetting check_seeding->solution_seeding Yes check_bubbles Inspect for Bubbles? review_plating_map->check_bubbles No solution_plating Modify Plating Map: - Use inner wells - Add sterile liquid to outer wells review_plating_map->solution_plating Yes solution_bubbles Remove Bubbles with Sterile Tip check_bubbles->solution_bubbles Yes end Variability Reduced check_bubbles->end No solution_seeding->end solution_plating->end solution_bubbles->end

Caption: Troubleshooting flowchart for high assay variability.

References

Adjusting Isofezolac treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mofezolac

A Note on Terminology: The information provided pertains to Mofezolac. "Isofezolac" is not a standard recognized name for this compound in the scientific literature, and it is presumed to be a typographical error. Mofezolac is a non-steroidal anti-inflammatory drug (NSAID). While some sources describe it as a selective cyclooxygenase-2 (COX-2) inhibitor, more recent and specific studies have characterized it as a potent and selective cyclooxygenase-1 (COX-1) inhibitor.[1][2] This technical guide will address its characteristics based on the available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mofezolac?

Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[3][4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms of the COX enzyme: COX-1 and COX-2. While COX-1 is typically involved in baseline physiological functions, COX-2 is often induced during an inflammatory response.[3] Mofezolac has been identified as a potent and selective inhibitor of COX-1, with weaker activity against COX-2.[1][2]

Q2: What is a typical starting concentration and duration for in vitro experiments with Mofezolac?

The optimal concentration and duration of Mofezolac treatment will vary depending on the cell type and the specific experimental endpoint. However, based on published studies, a starting point for in vitro experiments could be in the range of 0.1 to 1.0 µM.[5] For example, in studies with BV-2 microglial cells, concentrations of 0.1 and 0.5 µM were used for 24 to 48 hours to assess the effect on COX-1 expression and inflammatory markers.[5] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.

Q3: What are the recommended dosages for in vivo animal studies with Mofezolac?

The appropriate in vivo dosage of Mofezolac depends on the animal model and the intended therapeutic effect. In a study investigating neuroinflammation in mice, Mofezolac was administered intraperitoneally (i.p.) at a dose of 6 mg/kg once daily for 10 days.[6] In a separate study on intestinal carcinogenesis in rats, Mofezolac was mixed into the diet at concentrations of 600 or 1200 p.p.m. for 4 to 8 weeks.[7][8] As with in vitro studies, it is crucial to conduct pilot studies to determine the most effective and well-tolerated dose for your specific animal model and research question.

Q4: How does the half-life of a COX inhibitor influence the duration of its effect?

The half-life of an NSAID is a critical factor in determining its dosing interval and the duration of its therapeutic effect.[9] NSAIDs with shorter half-lives may require more frequent dosing to maintain a therapeutic concentration. However, the periods between doses might allow for the recovery of COX enzyme function, which could be relevant for certain physiological processes.[9] Conversely, NSAIDs with longer half-lives can often be administered less frequently, but their prolonged presence in the bloodstream may lead to a more sustained inhibition of COX activity.[9]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no observable effect of Mofezolac in cell culture. Suboptimal Concentration: The concentration of Mofezolac may be too low to elicit a response or too high, leading to cytotoxicity.Perform a dose-response experiment with a range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal working concentration for your cell line and endpoint.
Inappropriate Treatment Duration: The treatment time may be too short to observe a change or so long that secondary effects occur.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Cell Culture Conditions: Issues with the cell line, such as high passage number, contamination (e.g., mycoplasma), or improper storage, can affect cellular responses.[10][11]Use low-passage cells from a reputable source. Regularly test for mycoplasma contamination. Ensure proper cell culture techniques and media conditions.[10]
Drug Stability: Mofezolac may be unstable in your culture medium under your specific experimental conditions.Prepare fresh stock solutions of Mofezolac for each experiment. Refer to the manufacturer's instructions for proper storage of stock solutions.[2]
High variability in in vivo experimental results. Improper Drug Administration: Inconsistent dosing or administration route can lead to variable drug exposure.Ensure accurate and consistent administration of Mofezolac. For oral administration, consider using oral gavage for precise dosing.
Animal-to-Animal Variability: Biological differences between animals can contribute to variability in response.Increase the number of animals per group to improve statistical power. Ensure that animals are properly randomized to treatment groups.
Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of Mofezolac can vary between different animal strains or species.Consult literature for the pharmacokinetic profile of Mofezolac in your chosen animal model. If unavailable, consider conducting a pilot pharmacokinetic study.
Unexpected side effects or toxicity in animal models. Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD).Perform a dose-ranging study to determine the MTD in your animal model. Reduce the dose to a level that is effective but not toxic.
Off-target effects: Like many drugs, Mofezolac may have off-target effects that contribute to toxicity.Carefully observe animals for any signs of toxicity. If unexpected side effects occur, consider if they could be related to the known pharmacology of COX inhibitors (e.g., gastrointestinal issues).

Data Presentation

Table 1: In Vitro and In Vivo Dosing of Mofezolac in Preclinical Studies

Model System Dose/Concentration Treatment Duration Reference
BV-2 Microglial Cells (in vitro)0.1 and 0.5 µM48 hours[5]
F344 Male Rats (in vivo)600 or 1200 p.p.m. in diet4 weeks[7]
Apc gene knockout mice (in vivo)600 or 1200 p.p.m. in diet8 weeks[7][8]
129S2/Sv Mice (in vivo)6 mg/kg, i.p.10 days (once daily)[6]

Table 2: In Vitro Inhibitory Activity of Mofezolac

Target IC₅₀ Assay System Reference
COX-11.44 nMOvine COX-1[2]
COX-2447 nMOvine COX-2[2]
Platelet Aggregation0.45 µMHuman Platelet Rich Plasma[2]

Experimental Protocols

1. Whole Blood Assay for COX-1 and COX-2 Inhibition

This protocol is adapted from standard methods for assessing the efficacy of COX inhibitors in a physiologically relevant environment.[12][13]

  • Objective: To determine the inhibitory effect of Mofezolac on COX-1 and COX-2 activity in human whole blood.

  • Materials:

    • Freshly drawn human blood with an anticoagulant (e.g., heparin).

    • Mofezolac stock solution (in DMSO).

    • Lipopolysaccharide (LPS) for COX-2 induction.

    • Arachidonic acid.

    • Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂) ELISA kits.

    • Phosphate-buffered saline (PBS).

    • Centrifuge.

  • Procedure:

    • COX-2 Induction (for COX-2 assay only): Pre-incubate whole blood with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression. For the COX-1 assay, use fresh, non-LPS-stimulated blood.

    • Drug Incubation: Aliquot the blood (either LPS-stimulated or non-stimulated) into microcentrifuge tubes. Add varying concentrations of Mofezolac or vehicle (DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.

    • Stimulation of Prostaglandin Synthesis: Add arachidonic acid to initiate the synthesis of prostaglandins and thromboxanes.

    • Termination of Reaction: After a short incubation period (e.g., 30 minutes), stop the reaction by placing the tubes on ice and then centrifuging to separate the plasma.

    • Quantification of Prostaglandins: Measure the concentration of PGE₂ (as an indicator of COX-2 activity) and TXB₂ (as an indicator of COX-1 activity) in the plasma using specific ELISA kits, following the manufacturer's instructions.

    • Data Analysis: Calculate the percent inhibition of PGE₂ and TXB₂ synthesis for each concentration of Mofezolac compared to the vehicle control. Determine the IC₅₀ values for COX-1 and COX-2 inhibition.

2. In Vitro Cell-Based Assay for Prostaglandin E₂ (PGE₂) Production

  • Objective: To measure the effect of Mofezolac on PGE₂ production in a cultured cell line (e.g., RAW 264.7 macrophages).

  • Materials:

    • RAW 264.7 cells.

    • Cell culture medium (e.g., DMEM) with supplements.

    • Mofezolac stock solution (in DMSO).

    • LPS for stimulating inflammation.

    • PGE₂ ELISA kit.

    • Cell lysis buffer.

    • Plate reader.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treatment with Mofezolac: Replace the medium with fresh medium containing various concentrations of Mofezolac or vehicle (DMSO). Incubate for a pre-determined time (e.g., 1 hour).

    • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and PGE₂ production. Incubate for a specified duration (e.g., 24 hours).

    • Sample Collection: Collect the cell culture supernatant.

    • PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

    • Data Normalization (Optional): To account for any cytotoxic effects of the treatment, you can perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells. Normalize the PGE₂ levels to the cell viability data.

    • Data Analysis: Calculate the percent inhibition of PGE₂ production for each Mofezolac concentration relative to the LPS-stimulated vehicle control.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFR TNFR TNFR->IKK Activates TNFa TNFα TNFa->TNFR Binds IKB_NFKB IκB-NF-κB (Inactive) IKK->IKB_NFKB Phosphorylates IκB IKB IκB IKB->IKK Degradation NFKB NF-κB (p50/p65) NFKB_n NF-κB (Active) NFKB->NFKB_n Translocation IKB_NFKB->NFKB Releases COX2_mRNA COX-2 mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins (e.g., PGE₂) COX2_Protein->Prostaglandins Catalyzes conversion ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Protein Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mofezolac Mofezolac Mofezolac->COX2_Protein Inhibits DNA DNA (Promoter Region) NFKB_n->DNA Binds Transcription Transcription DNA->Transcription Transcription->COX2_mRNA

Caption: Mofezolac's role in the NF-κB signaling pathway.

Disclaimer: This technical support guide is intended for research purposes only and is not a substitute for professional medical advice. The information provided is based on publicly available scientific literature and may not be exhaustive. Researchers should always consult primary literature and conduct their own validation experiments.

References

Validation & Comparative

Validating Isofezolac Efficacy Against Known NSAIDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Isofezolac (Mofezolac) against established non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Diclofenac, and Celecoxib. The information is supported by experimental data to aid in research and drug development decisions.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1]

This compound, also known as Mofezolac, is a potent NSAID that has been identified as a highly selective inhibitor of COX-1.[2][3] Its high affinity for COX-1 is a distinguishing feature compared to other NSAIDs that exhibit varying degrees of selectivity for the two isoforms.

In Vitro Efficacy: A Comparative Analysis of COX Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other commonly used NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is also provided to compare the relative selectivity of the compounds for the two enzyme isoforms.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (Mofezolac) 0.001440.4470.0032
0.0079>50<0.00016
Ibuprofen12800.15[4]
Diclofenac0.0760.0262.9[4]
Celecoxib826.812[4]

Note: Multiple sources report slightly different IC50 values for Mofezolac, which may be due to different experimental conditions. Both sets of values are presented for transparency.

In Vivo Efficacy: Analgesic and Anti-inflammatory Activity

In vivo studies are crucial for validating the therapeutic potential of NSAIDs. The following sections describe common animal models used to assess analgesic and anti-inflammatory effects and summarize the available comparative data for this compound.

Analgesic Efficacy: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test in mice is a widely used model to evaluate the efficacy of peripherally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic stretching behavior (writhing), and the reduction in the number of writhes by a test compound indicates its analgesic activity.

A study evaluating the analgesic effect of Mofezolac in the phenylquinone-induced writhing model (a similar model to the acetic acid test) in mice found that its oral administration resulted in potent suppression of writhing. The analgesic activity of Mofezolac was reported to be almost as potent as that of indomethacin and more potent than sodium diclofenac, zaltoprofen, NS-398, and etodolac when their 50% effective doses (ED50) were compared.[5]

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic method to assess the anti-inflammatory activity of new compounds. Subplantar injection of carrageenan induces a localized inflammatory response characterized by swelling (edema). The ability of a drug to reduce this swelling is a measure of its anti-inflammatory effect.

Pharmacological investigations of Mofezolac in animal models have shown that its anti-inflammatory and antipyretic actions are less potent than those of indomethacin, with a potency similar to that of ibuprofen. In a study on urate-induced synovitis in dogs, Mofezolac demonstrated a therapeutic effect comparable to indomethacin.

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice
  • Animals: Swiss albino mice of either sex (20-25 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping: The mice are divided into several groups (n=6-10 per group), including a control group (vehicle), a standard group (e.g., Diclofenac sodium, 10 mg/kg), and test groups receiving different doses of this compound.

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Each mouse is injected intraperitoneally with 0.6-0.7% (v/v) acetic acid solution (10 ml/kg body weight).

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Wistar or Sprague-Dawley rats of either sex (150-200 g) are used. The animals are fasted for 12 hours before the experiment with free access to water.

  • Grouping: The rats are divided into a control group, a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of this compound.

  • Drug Administration: The test compounds and the standard drug are administered orally 1 hour before the carrageenan injection.

  • Induction of Edema: A 0.1 ml of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat. The left hind paw is injected with saline and serves as a control.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group as follows: % Inhibition = [(Mean increase in paw volume of control group - Mean increase in paw volume of test group) / Mean increase in paw volume of control group] x 100.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the NSAID signaling pathway and a typical experimental workflow for evaluating analgesic efficacy.

NSAID_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins Gastric_Protection_Platelet_Aggregation Gastric Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 pathways.

Analgesic_Efficacy_Workflow Start Start: Acclimatize Animals Grouping Randomly Assign to Groups (Vehicle, Standard, Test Drug) Start->Grouping Dosing Administer Compounds (Oral or IP) Grouping->Dosing Induction Induce Pain (Intraperitoneal Acetic Acid) Dosing->Induction Observation Observe and Count Writhes (20-30 min) Induction->Observation Analysis Calculate % Inhibition of Writhing Observation->Analysis End End: Compare Efficacy Analysis->End

Caption: Experimental workflow for the acetic acid-induced writhing test in mice.

References

Reproducibility of Published Mofezolac Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published research findings on Mofezolac, a non-steroidal anti-inflammatory drug (NSAID). The information is intended to assist researchers in evaluating the reproducibility of its reported pharmacological properties by comparing it with other commonly used NSAIDs: Celecoxib, Diclofenac, Ibuprofen, and Naproxen. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways.

Section 1: Comparative Efficacy and Selectivity

Mofezolac is a selective cyclooxygenase-1 (COX-1) inhibitor.[1] Its primary mechanism of action is the inhibition of prostaglandin synthesis by targeting COX enzymes.[2][3] The following tables summarize the in vitro cyclooxygenase inhibition and in vivo analgesic efficacy of Mofezolac in comparison to other NSAIDs.

Table 1: Cyclooxygenase (COX) Inhibition Profile
DrugCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-2/COX-1)
Mofezolac 1.44[1]447[1]310.4
Celecoxib 40--
Diclofenac ---
Ibuprofen ---
Naproxen ---

Note: A higher selectivity ratio indicates greater selectivity for COX-1 over COX-2. Data for some comparators was not available in the searched literature.

Table 2: Comparative Analgesic Potency in the Phenylquinone-Induced Writhing Test in Mice
DrugED50 (mg/kg, oral)
Mofezolac Potency was almost as potent as indomethacin, and more potent than sodium diclofenac, zaltoprofen, NS-398, and etodolac.[4]
Indomethacin -
Diclofenac -
Ibuprofen -
Naproxen -

Note: Specific ED50 values for Mofezolac and direct comparators in this specific study were not available in the provided search results. The table reflects the qualitative comparison reported.

Section 2: Pharmacokinetics and Safety Profile

The absorption, distribution, metabolism, and excretion (ADME) characteristics, along with the safety profile, are critical for the development and clinical use of any pharmaceutical agent.

Table 3: Overview of Pharmacokinetic Parameters
DrugAbsorptionDistributionMetabolismExcretion
Mofezolac Rapidly absorbed after oral administration in mice, rats, and dogs, with species-related differences in plasma levels.[5]-Metabolized to 3-DM-mofezolac, 4-DM-mofezolac, and their conjugates.[5]-
Celecoxib Rapidly absorbed, peak serum concentration in ~3 hours.[6]Extensively distributed (Vd ~400 L).[7] 97% plasma protein bound.[8]Primarily by CYP2C9 to inactive metabolites.[6][7]Feces and urine.[6]
Diclofenac Rapid and complete oral absorption.[9]Extensively bound to plasma albumin.[9]Biotransformation to glucuronidated and sulfated metabolites.[9]Primarily in urine.[9]
Ibuprofen Rapid and complete oral absorption.[10]>98% bound to plasma proteins.[11]Primarily by CYP2C9 and CYP2C8 to hydroxylated and carboxylated metabolites.[12]Primarily in urine as metabolites and conjugates.[12][13]
Naproxen Rapid and complete oral absorption.[14][15]Extensively bound to plasma albumin.[14]Metabolized to glucuroconjugated and sulfate metabolites.[14]Primarily in urine.[14]
Table 4: Summary of Preclinical Safety Findings for Mofezolac
Study TypeSpeciesDoses TestedKey Findings
Acute Toxicity [16]Mice (ICR)Oral, IP, SCLD50 (oral, male): 1528 mg/kg; LD50 (oral, female): 1740 mg/kg. Toxic signs included hypoactivity, paleness, and gastrointestinal disorders.
Acute Toxicity [16]Rats (Wistar)Oral, IP, SCLD50 (oral, male): 920 mg/kg; LD50 (oral, female): 887 mg/kg. Toxic signs included hypoactivity, convulsions, and gastrointestinal disorders.
52-Week Chronic Oral Toxicity [17]Rats (Wistar)5, 20, 60, 120 mg/kg/dayAt 120 mg/kg in females: hematuria, skin blanching, weight suppression, and death. Gastrointestinal lesions (erosion, ulcer, hemorrhage) and renal disorders were observed at higher doses. No-effect dose level: 20 mg/kg for males, 5 mg/kg for females.
52-Week Chronic Oral Toxicity [18]Dogs (Beagle)1, 3, 6, 12 mg/kg/dayGastrointestinal findings (loss of villi, erosion, ulcer) in small intestine at 6 and 12 mg/kg. No-effect dose level: 6 mg/kg for males, 3 mg/kg for females.

Section 3: Signaling Pathways

Mofezolac has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.

Mofezolac's Influence on the NF-κB Signaling Pathway

In a model of neuroinflammation, Mofezolac was found to downregulate the activation of NF-κB. This is a crucial pathway in the inflammatory response, leading to the transcription of various pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling cascade and the putative point of intervention by Mofezolac.

NF_kB_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkB->Ubiquitin-Proteasome\nDegradation NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_Genes induces Mofezolac Mofezolac Mofezolac->IKK inhibits (putative)

Caption: Mofezolac's potential inhibition of the NF-κB signaling pathway.

Section 4: Experimental Protocols

To aid in the reproducibility of the cited findings, this section outlines the methodologies for key preclinical experiments.

Phenylquinone-Induced Writhing Test (Analgesia Model)

This is a widely used method to screen for peripherally acting analgesics.

  • Principle: Intraperitoneal injection of an irritant, such as phenylquinone or acetic acid, induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs) in mice, which is a manifestation of visceral pain.[19] The analgesic effect of a test compound is quantified by its ability to reduce the number of writhes compared to a control group.

  • Procedure (General):

    • Animals (typically mice) are randomly assigned to control and treatment groups.

    • The test compound (e.g., Mofezolac) or vehicle (control) is administered orally or via another relevant route.

    • After a set pre-treatment time, a 0.02% solution of phenyl-p-benzoquinone (phenylquinone, PQ) in 5% ethanol/saline is injected intraperitoneally.[4]

    • The number of writhes is counted for a defined period (e.g., 5-15 minutes) after the PQ injection.

    • The percentage of inhibition of writhing is calculated for each treatment group compared to the control group. The ED50 (the dose that produces 50% of the maximum effect) can then be determined.

Carrageenan-Induced Paw Edema (Anti-inflammatory Model)

This is a standard and reproducible model of acute inflammation.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema.

  • Procedure (General):

    • Animals (typically rats) are assigned to control and treatment groups.

    • The basal paw volume of each animal is measured using a plethysmometer.

    • The test compound (e.g., Mofezolac) or vehicle is administered.

    • After a specified time, 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage of inhibition of edema is calculated for each treatment group at each time point by comparing the increase in paw volume to the control group. The ED50 can be calculated from these data.

In Vitro and In Vivo Assessment of NF-κB Activation

Several methods can be employed to assess the activation of the NF-κB pathway.

  • Western Blot for Phosphorylated IκBα:

    • Principle: Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. Therefore, measuring the levels of phosphorylated IκBα (p-IκBα) can serve as a marker for pathway activation.

    • Procedure (General):

      • Cells (e.g., BV-2 microglia) or tissue homogenates are treated with an inflammatory stimulus (e.g., LPS) with or without the test compound (e.g., Mofezolac).

      • Cell or tissue lysates are prepared at various time points.

      • Proteins are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with a primary antibody specific for p-IκBα, followed by a secondary antibody conjugated to a detectable enzyme.

      • The signal is visualized and quantified, often normalized to a loading control like β-actin. A reduction in p-IκBα levels in the presence of the test compound indicates inhibition of the NF-κB pathway.[20]

  • Experimental Workflow for NF-κB Inhibition Study:

NFkB_Workflow Start Start: BV-2 Microglial Cells Treatment Treatment Groups: 1. Control 2. LPS 3. Mofezolac + LPS Start->Treatment Incubation Incubation Treatment->Incubation Lysate Cell Lysis Incubation->Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing Antibody Probing: - Anti-p-IκBα - Anti-β-actin Transfer->Probing Detection Signal Detection & Quantification Probing->Detection Analysis Data Analysis: Compare p-IκBα levels between groups Detection->Analysis

Caption: Workflow for assessing Mofezolac's effect on NF-κB activation.

References

A Head-to-Head In Vivo Comparison: Isofezolac and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both established and novel compounds are continuously evaluated for their efficacy and safety. This guide provides a comparative overview of Isofezolac and the widely used NSAID, Ibuprofen, based on available in vivo data.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

Both Mofezolac (representing this compound) and Ibuprofen exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of pain, inflammation, and fever.

Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[1][2] In contrast, Mofezolac has been shown to be a potent inhibitor of COX-1 with weaker activity against COX-2.[1]

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Gastro Gastrointestinal Protection PGs_phys->Gastro Pain Pain & Inflammation PGs_inflam->Pain Ibu Ibuprofen Ibu->COX1 Inhibition Ibu->COX2 Inhibition Mofe Mofezolac (this compound surrogate) Mofe->COX1 Potent Inhibition Mofe->COX2 Weak Inhibition

Figure 1. Simplified signaling pathway of Mofezolac and Ibuprofen.

In Vivo Efficacy: A Comparative Summary

The following tables summarize the available in vivo data for the analgesic and anti-inflammatory effects of Mofezolac and Ibuprofen from various animal models.

Analgesic Activity
DrugAnimal ModelAssayDoseEfficacyCitation
Mofezolac MicePhenylquinone-induced writhingED₅₀: 0.28 mg/kg, p.o.More potent than diclofenac, zaltoprofen, NS-398, and etodolac[1]
Mofezolac Mice/RatsVarious writhing models-Potent suppression, slightly less potent than indomethacin, more potent than ibuprofen, mefenamic acid, aspirin[2]
Ibuprofen MicePhenylquinone-induced writhing-Less potent than Mofezolac and indomethacin[2]
Anti-inflammatory Activity
DrugAnimal ModelAssayDoseEfficacyCitation
Mofezolac DogsUrate synovitis-Therapeutic effect comparable to indomethacin[2]
Mofezolac ---Less effective than indomethacin, similar potency to Ibuprofen[2]
Ibuprofen ---Similar potency to Mofezolac[2]

In Vivo Safety: Gastrointestinal Profile

A critical aspect of NSAID development is the assessment of gastrointestinal (GI) safety. The following table presents available data on the GI effects of Mofezolac and Ibuprofen in animal models.

DrugAnimal ModelObservationDoseFindingsCitation
Mofezolac Rats52-week chronic oral toxicity60 and 120 mg/kg/dayGastrointestinal lesions (erosion, ulcer, hemorrhage) observed at higher doses, particularly in females.[3]
Mofezolac RatsAcute toxicityLD₅₀ (p.o.)920 mg/kg (male), 887 mg/kg (female) with observed gastrointestinal disorders.[4]
Ibuprofen -General observation-The ulcerogenic effect of Mofezolac was far weaker than that of indomethacin.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for key experiments cited in this guide.

Phenylquinone-Induced Writhing Test (Analgesia)

This model assesses the peripherally acting analgesic efficacy of a compound.

A 1. Acclimatize Mice B 2. Administer Test Compound (e.g., Mofezolac, Ibuprofen) or Vehicle (p.o.) A->B C 3. Wait for Drug Absorption (e.g., 30-60 min) B->C D 4. Induce Pain: Inject Phenylquinone (i.p.) C->D E 5. Observe and Count Writhing Responses (e.g., for 20-30 min) D->E F 6. Analyze Data: Compare writhing counts between treated and control groups E->F

Figure 2. Workflow for the Phenylquinone-Induced Writhing Test.
  • Animals: Male ddY mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

  • Drug Administration: Test compounds (Mofezolac, Ibuprofen) or vehicle are administered orally (p.o.).

  • Induction of Writhing: A solution of phenyl-p-benzoquinone (phenylquinone) is injected intraperitoneally (i.p.) at a specific time point after drug administration.

  • Observation: The number of writhing responses (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5 to 25 minutes) after phenylquinone injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose of the test compound compared to the vehicle control group. The 50% effective dose (ED₅₀) is then determined.[1]

Chronic Oral Toxicity Study (Gastrointestinal Safety)

This long-term study evaluates the safety profile of a drug upon repeated administration.

  • Animals: Wistar rats are often used for chronic toxicity studies.

  • Dosing: The test compound (e.g., Mofezolac) is administered orally daily at various dose levels for an extended period (e.g., 52 weeks). A control group receives the vehicle.

  • Clinical Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

  • Hematology and Clinical Chemistry: Blood and urine samples are collected at specified intervals for analysis of various parameters.

  • Pathology: At the end of the study, a complete necropsy is performed. Organs, including the gastrointestinal tract, are examined macroscopically and microscopically for any lesions.[3]

Conclusion

Based on the available in vivo data from separate studies, Mofezolac (as a surrogate for this compound) demonstrates potent analgesic activity, in some models appearing more potent than Ibuprofen. In terms of anti-inflammatory effects, the two compounds appear to have similar potency. A key differentiator may lie in the gastrointestinal safety profile. While high doses of Mofezolac in chronic studies showed GI lesions, one study suggests its ulcerogenic potential is significantly lower than that of indomethacin.

It is imperative for researchers and drug development professionals to note that a definitive comparison of the in vivo profiles of this compound and Ibuprofen necessitates direct head-to-head studies in standardized models. The data presented in this guide serves as a preliminary comparative framework based on the currently accessible scientific literature.

References

Isofezolac's Potency in the Landscape of Pyrazole-Based COX Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isofezolac's potency against other pyrazole derivatives as Cyclooxygenase (COX) inhibitors. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

This compound, and its close analog Mofezolac, are non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the pyrazole class of compounds. Their primary mechanism of action is the inhibition of COX enzymes, which are critical mediators of inflammation and pain. This guide benchmarks the potency of this compound (Mofezolac) against other notable pyrazole derivatives, providing a clear perspective on its relative efficacy.

Data Presentation: Potency Comparison of Pyrazole Derivatives

The potency of various pyrazole derivatives as COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for this compound (Mofezolac) and other selected pyrazole derivatives against the two main COX isoforms, COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Mofezolac 0.00144[1][2]0.447[1][2]0.0032
Mofezolac (alternative value) 0.0079[3][4]>50[3][4]<0.00016
Celecoxib 15[5]0.04[5][6]375
Celecoxib (alternative value) 2.8[7]0.091[7]30.77
Compound 5f 14.341.50[1]9.56
Compound 6f 9.551.15[1]8.31
Compound AD 532 -Less potent than Celecoxib[5]-
PYZ10 -0.0000283[8][9]-
PYZ11 -0.0002272[8][9]-
PYZ28 >500.26[8]>192.3
PYZ31 -0.01987[8][9]-

Note: The variability in IC50 values for the same compound can be attributed to different experimental conditions and assay methodologies.

Experimental Protocols: Determining COX Inhibition

The IC50 values presented in this guide are typically determined through in vitro COX inhibition assays. A representative methodology for such an assay is detailed below.

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 or COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds (e.g., this compound, other pyrazole derivatives).

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD, for colorimetric assays).

  • Microplate reader.

Procedure:

  • Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to an appropriate concentration in the assay buffer.

  • Compound Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The activity of the COX enzyme is measured by detecting the production of prostaglandin G2 (PGG2). In a colorimetric assay, the peroxidase activity of COX is coupled to the oxidation of a chromogenic substrate like TMPD, and the change in absorbance is monitored over time using a microplate reader.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by pyrazole derivatives and a typical experimental workflow for assessing their potency.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound & Other Pyrazole Derivatives This compound->COX_Enzymes

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Pyrazole Derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solution Incubation Incubate Enzyme with Test Compound Enzyme_Prep->Incubation Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Incubation Reaction_Start Add Arachidonic Acid to Initiate Reaction Incubation->Reaction_Start Measurement Measure Enzyme Activity (e.g., Colorimetric) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental Workflow for Determining COX Inhibition IC50 Values.

References

Independent Verification of Isofezolac's Binding Affinity to Cyclooxygenase (COX) Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of isofezolac to cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is sourced from independent studies to ensure unbiased verification of this compound's enzymatic interactions. Detailed experimental protocols are provided for the key assays cited, and a visual representation of the experimental workflow is included for enhanced clarity.

Quantitative Comparison of Binding Affinities

The inhibitory potency of this compound and other selected NSAIDs is presented in terms of their IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher binding affinity and potency. The data is summarized in the table below, with values collated from studies employing comparable methodologies to ensure the validity of the comparison.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2 IC50 / COX-1 IC50)
This compound 0.0079>50>6329
Indomethacin 0.0270.1806.67
Ibuprofen 12806.67
Diclofenac 0.6110.631.03
Celecoxib 826.80.08
Rofecoxib >10025<0.25

Note: The IC50 values presented are from various independent studies and may have been determined under slightly different experimental conditions. The selectivity ratio is a key indicator of a drug's preference for inhibiting one COX isoform over the other.

This compound demonstrates a remarkably high selectivity for COX-1, with an IC50 value in the nanomolar range, while showing minimal inhibition of COX-2 at concentrations up to 50 µM. This profile distinguishes it from many other NSAIDs. For instance, indomethacin and ibuprofen also show a preference for COX-1, but to a much lesser extent. Diclofenac is largely non-selective, while celecoxib and rofecoxib are established selective COX-2 inhibitors.

Experimental Protocols

The determination of COX enzyme binding affinity and inhibition is primarily conducted through two established in vitro assays: the Oxygen Consumption-Based Assay and the Colorimetric Inhibitor Screening Assay.

Oxygen Consumption-Based Assay

This method directly measures the activity of COX enzymes by monitoring the consumption of oxygen during the conversion of arachidonic acid to prostaglandin G2 (PGG2).

Methodology:

  • Enzyme Source: Disrupted HEK293-derived adherent cells stably transfected with either human COX-1 or COX-2 genes are used as the source of the respective enzymes.

  • Apparatus: A Clark-type oxygen electrode is utilized to measure the change in oxygen concentration in the reaction mixture.

  • Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing the respective COX enzyme.

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations and pre-incubated with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Data Acquisition: The rate of oxygen consumption is recorded over time.

  • IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase activity of the COX enzymes, which is the second step in the prostaglandin synthesis pathway.

Methodology:

  • Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. A colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is prepared in an appropriate assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.

  • Inhibitor Preparation: The test inhibitors are dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • The reaction is initiated by adding the COX enzyme, the test inhibitor, and the colorimetric substrate to the wells.

    • The enzymatic reaction is started by the addition of arachidonic acid.

  • Measurement: The appearance of the oxidized TMPD is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as described in the previous method.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Experimental_Workflow_COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection Method cluster_analysis Data Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Incubation of Enzyme with Inhibitor Enzyme->Incubation Inhibitor This compound / Other NSAIDs Inhibitor->Incubation Substrate Arachidonic Acid Reaction Initiation of Reaction with Substrate Substrate->Reaction Incubation->Reaction O2_Consumption Oxygen Consumption (Clark Electrode) Reaction->O2_Consumption Method 1 Colorimetric Colorimetric Assay (Peroxidase Activity) Reaction->Colorimetric Method 2 IC50 IC50 Value Determination O2_Consumption->IC50 Colorimetric->IC50

Caption: Experimental workflow for determining COX enzyme inhibition.

Prostaglandin_Synthesis_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes, Prostacyclins PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis This compound This compound This compound->COX1 Strong Inhibition NSAIDs Other NSAIDs NSAIDs->COX1 Variable Inhibition NSAIDs->COX2 Variable Inhibition

Caption: Prostaglandin synthesis pathway and points of inhibition.

Assessing the Translational Relevance of Mofezolac Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical animal study data for Mofezolac, a selective cyclooxygenase-1 (COX-1) inhibitor, with other non-steroidal anti-inflammatory drugs (NSAIDs), including the non-selective COX inhibitor Diclofenac and the selective COX-2 inhibitor Celecoxib. The aim is to critically assess the translational relevance of the available animal data to predict potential human efficacy and safety.

Mechanism of Action: A Clarification

Initially, some confusion existed in the literature regarding the precise mechanism of action of Mofezolac. However, recent and more definitive studies have established it as a potent and highly selective inhibitor of COX-1. This is a critical distinction from many other NSAIDs and is central to understanding its pharmacological profile.

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining platelet function. COX-2, on the other hand, is typically induced during inflammation and is the primary mediator of pain and inflammation. Mofezolac's high selectivity for COX-1 suggests a distinct therapeutic and side-effect profile compared to non-selective NSAIDs and selective COX-2 inhibitors.

Quantitative Data from Preclinical Animal Studies

To facilitate a clear comparison, the following tables summarize the available quantitative data from key preclinical animal studies.

In Vitro COX Inhibition
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-2/COX-1)
Mofezolac 1.44447~310
Diclofenac Data not available in the same direct comparisonData not available in the same direct comparisonGenerally considered non-selective
Celecoxib Data not available in the same direct comparisonData not available in the same direct comparisonHighly selective for COX-2
Analgesic Efficacy in the Phenylquinone-Induced Writhing Test in Mice

This model assesses the ability of a drug to reduce visceral pain.

CompoundED50 (mg/kg, oral)Relative Potency
Mofezolac 0.23More potent than Diclofenac, Zaltoprofen, NS-398, and Etodolac. Almost as potent as Indomethacin.
Diclofenac Sodium 1.1-
Indomethacin 0.17-
Zaltoprofen 1.8-
NS-398 (a COX-2 inhibitor) 1.2-
Etodolac 2.1-
Anti-Inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model in Rats

This model is a standard for assessing acute inflammation.

Specific quantitative data for Mofezolac in the carrageenan-induced paw edema model, including percentage of edema inhibition at various doses, is not available in the reviewed literature. However, one study noted that the anti-inflammatory and antipyretic actions of Mofezolac were "obviously less effective than indomethacin, and its potency was similar to that of ibuprofen"[1].

Pharmacokinetic Parameters in Rats (Oral Administration)
ParameterMofezolacDiclofenacCelecoxib
Bioavailability (%) Data not available~74.4 - 79%[1][2]~59%[3]
Tmax (hours) Data not available~0.19[1]~3.80 - 6.00[4]
t1/2 (hours) Data not available~1.12[1]~2.8[3]

Note: The pharmacokinetic data for Mofezolac in rats is not as extensively published as for Diclofenac and Celecoxib. The provided data for the comparator drugs is from separate studies and should be interpreted with caution.

Experimental Protocols

Phenylquinone-Induced Writhing Test in Mice

Objective: To assess the analgesic effect of a compound on chemically-induced visceral pain.

Methodology:

  • Male ddY mice are used.

  • The test compound (e.g., Mofezolac, Diclofenac) is administered orally at various doses.

  • After a set period (e.g., 60 minutes), a 0.02% solution of phenylquinone in 5% ethanol is injected intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).

  • The number of writhes is counted for a defined period (e.g., 5-15 minutes after phenylquinone injection).

  • The percentage of inhibition of writhing for each dose group is calculated compared to a vehicle-treated control group.

  • The ED50 (the dose that produces 50% of the maximum effect) is then calculated.[5]

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of a compound on acute inflammation.

Methodology:

  • Male Wistar or Sprague-Dawley rats are typically used.

  • The test compound is administered orally or by another relevant route.

  • After a specified time, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.

  • The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each treatment group by comparing the increase in paw volume to that of a vehicle-treated control group.

In Vivo Neuroinflammation Model

Objective: To assess the effect of a compound on inflammation within the central nervous system.

Methodology:

  • Mice are administered lipopolysaccharide (LPS) intracerebroventricularly to induce neuroinflammation.

  • Mofezolac is administered to the test group of animals.

  • After a specific period, brain tissue is collected and analyzed for markers of inflammation, such as the expression of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule-1 (Iba-1).

  • The levels of these inflammatory markers are compared between the Mofezolac-treated group and a control group that received LPS but no treatment.[3][6]

Visualizations

Signaling Pathway of Mofezolac's Action

Mofezolac_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 activates Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Mofezolac Mofezolac Mofezolac->COX1 inhibits

Caption: Mechanism of action of Mofezolac as a selective COX-1 inhibitor.

Experimental Workflow for the Phenylquinone-Induced Writhing Test

Writhing_Test_Workflow start Start animal_prep Acclimatize Male ddY Mice start->animal_prep dosing Oral Administration of Mofezolac or Vehicle animal_prep->dosing wait Waiting Period (60 min) dosing->wait induction Intraperitoneal Injection of Phenylquinone Solution wait->induction observation Observe and Count Writhing Responses (5-15 min) induction->observation analysis Calculate % Inhibition and ED50 observation->analysis end End analysis->end

Caption: Workflow of the phenylquinone-induced writhing test for analgesic assessment.

Logical Relationship for Translational Assessment

Translational_Assessment cluster_preclinical Preclinical Animal Studies cluster_clinical Human Clinical Relevance in_vitro In Vitro COX-1/COX-2 Selectivity efficacy Predicted Human Efficacy (Analgesia & Anti-inflammatory) in_vitro->efficacy safety Predicted Human Safety (e.g., GI toxicity) in_vitro->safety analgesia Analgesic Models (e.g., Writhing Test) analgesia->efficacy inflammation Inflammation Models (e.g., Paw Edema) inflammation->efficacy pharmacokinetics Animal Pharmacokinetics (ADME) pharmacokinetics->efficacy pharmacokinetics->safety

References

Safety Operating Guide

Essential Safety and Logistics for Handling Isofezolac

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Isofezolac is paramount. Although a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols based on its classification as a non-steroidal anti-inflammatory drug (NSAID) and a research-grade chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, a risk assessment should be conducted to determine the appropriate level of PPE. The following table summarizes recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: Use of a certified respirator (e.g., N95) is recommended, especially if dust generation is likely. - Lab Coat: A standard laboratory coat is required.
Solution Preparation and Handling - Gloves: Nitrile or latex gloves. - Eye Protection: Safety goggles or a face shield to protect against splashes. - Lab Coat: A standard laboratory coat is required. - Ventilation: All work should be performed in a well-ventilated area, preferably within a chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Sterile nitrile or latex gloves. - Eye Protection: Safety glasses. - Lab Coat: A sterile or clean laboratory coat. - Aseptic Technique: Work should be conducted in a biological safety cabinet (BSC) to maintain sterility and operator protection.

Emergency Procedures

In the event of an accidental exposure to this compound, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Management Workflow

A systematic approach to spill management is crucial to mitigate risks. The following diagram outlines the logical workflow for handling an this compound spill.

Spill_Management_Workflow start Spill Occurs assess Assess the Spill - Size - Location - Immediate Risk start->assess evacuate Evacuate Immediate Area (If necessary) assess->evacuate Major Spill ppe Don Appropriate PPE - Gloves - Goggles - Lab Coat - Respirator (if powder) assess->ppe Minor Spill evacuate->ppe contain Contain the Spill - Use absorbent pads for liquids - Gently cover powders to avoid dust ppe->contain neutralize Neutralize/Clean - Use appropriate kit for chemical spills - Avoid creating dust contain->neutralize collect Collect Waste - Place in a sealed, labeled container neutralize->collect decontaminate Decontaminate the Area - Clean with appropriate solvent collect->decontaminate dispose Dispose of Waste - Follow institutional guidelines for chemical waste decontaminate->dispose report Report the Incident - Inform Lab Supervisor/Safety Officer dispose->report

Caption: Logical workflow for handling an this compound spill.

Storage and Disposal Plan

Proper storage and disposal are essential to maintain the integrity of the compound and ensure environmental safety.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal: Disposal of unused this compound and contaminated materials must comply with all applicable federal, state, and local regulations for chemical waste.

  • Unused Compound:

    • Do not dispose of down the drain or in regular trash.

    • Treat as hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

  • Contaminated Materials (e.g., pipette tips, gloves, labware):

    • Collect all contaminated disposable materials in a designated, sealed, and clearly labeled hazardous waste container.

    • Dispose of the container through your institution's chemical waste program.

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent.

    • Dispose of the rinsate as chemical waste.

    • Deface the label before disposing of the empty container in accordance with institutional guidelines.

By adhering to these safety and logistical protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.